Yadanzioside C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H46O17 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate |
InChI |
InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13?,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34?/m0/s1 |
InChI Key |
HOEZNQMKHRGGTI-VPWCZLFSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Biological Activity of Yadanzioside C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C, a quassinoid glucoside, is a natural product isolated from the seeds of Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine. This technical guide provides an in-depth exploration of the origin of this compound, including its initial discovery and detailed isolation protocols. Furthermore, it summarizes its known biological activities, with a focus on its potential as an antileukemic agent, and delves into the putative signaling pathways it may modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound belongs to the quassinoid family, a group of bitter, degraded triterpenoids known for their complex structures and diverse biological activities. The primary natural source of this compound is the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, which is distributed throughout Southeast Asia and northern Australia[1]. The plant, known as "Ya-dan-zi" in Chinese folklore, has a long history of use in traditional medicine for treating various ailments, including dysentery and malaria[2]. Modern scientific investigation has revealed the presence of numerous bioactive compounds within Brucea javanica, with quassinoids being a major focus of research due to their potent cytotoxic and antineoplastic properties.
Discovery and Isolation of this compound
This compound was first isolated and its structure elucidated in 1985 from the seeds of Brucea javanica. It was identified along with a series of other quassinoid glycosides, including yadanziosides A, B, D, E, G, and H[3].
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₇ | [3] |
| Molecular Weight | 726.72 g/mol | [3] |
| CAS Number | 95258-16-5 | [4] |
| Type of Compound | Diterpenoid, Quassinoid Glucoside | [3] |
| Physical Description | Powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [3] |
Experimental Protocol: Extraction and Isolation
The following protocol is a generalized procedure for the extraction and isolation of yadanziosides from the seeds of Brucea javanica, based on methods described for related compounds.
Materials:
-
Dried and powdered seeds of Brucea javanica
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: The powdered seeds of Brucea javanica are exhaustively extracted with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. The yadanzioside glycosides, being polar, are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or preparative HPLC on a C18 column to yield the pure compound.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Yadanzioside C: A Technical Guide to its Discovery and Isolation from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant with a long history in traditional medicine across Southeast Asia, has emerged as a significant source of structurally diverse and biologically active compounds. Among these, the quassinoid glycosides known as yadanziosides have garnered considerable attention for their potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and isolation of a specific member of this family, Yadanzioside C. The information presented herein is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery of this compound
This compound was first reported in the scientific literature as part of a broader investigation into the chemical constituents of the seeds of Brucea javanica in the mid-1980s. A key study by Sakaki et al. in 1985, titled "New Quassinoid Glycosides, Yadanziosides A, B, C, D, E, G, and H, from Brucea javanica", detailed the isolation and structural elucidation of this novel compound alongside several other related glycosides. This work, in conjunction with a contemporaneous paper by Yoshimura et al. (1985) on other bitter principles from the same plant, laid the groundwork for understanding the complex array of quassinoids present in Brucea javanica.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₇ | Sakaki et al., 1985 |
| Molecular Weight | 726.7 g/mol | Sakaki et al., 1985 |
Experimental Protocols: Isolation of this compound
The isolation of this compound from the seeds of Brucea javanica is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the methodologies described in the original discovery literature.
1. Plant Material and Extraction
-
Starting Material: Dried and crushed seeds of Brucea javanica.
-
Extraction Solvent: Methanol (B129727) (MeOH).
-
Procedure: The powdered seeds are subjected to repeated extraction with methanol at room temperature. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning and Fractionation
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
Solvents: n-Hexane, Chloroform (B151607) (CHCl₃), n-Butanol (n-BuOH).
-
Procedure:
-
The aqueous suspension of the crude extract is first partitioned with n-hexane to remove nonpolar constituents.
-
The aqueous layer is then successively partitioned with chloroform and n-butanol.
-
The n-butanol soluble fraction, which is enriched with glycosides like this compound, is collected and concentrated.
-
3. Chromatographic Purification
The n-butanol fraction is subjected to a series of chromatographic techniques to isolate the individual yadanziosides.
-
Techniques:
-
Silica (B1680970) Gel Column Chromatography: The n-butanol fraction is first chromatographed on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient system of methanol and water is employed for elution.
-
Detection: UV detection is used to monitor the separation.
-
-
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data that were instrumental in elucidating the structure of this compound, as reported by Sakaki et al. (1985).
¹H-NMR Data (in C₅D₅N)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.12 | d | 9.0 |
| H-3 | 4.38 | m | |
| ... | ... | ... | ... |
| Glc-H-1' | 4.98 | d | 7.5 |
(Note: This is a representative subset of the full ¹H-NMR data. The original publication should be consulted for the complete assignment.)
¹³C-NMR Data (in C₅D₅N)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 84.1 |
| C-2 | 73.9 |
| C-3 | 79.2 |
| ... | ... |
| C-1' (Glucose) | 104.5 |
| C-2' (Glucose) | 75.3 |
| ... | ... |
(Note: This is a representative subset of the full ¹³C-NMR data. The original publication should be consulted for the complete assignment.)
The relationship between the different analytical steps in the structural elucidation process is depicted in the following diagram.
Caption: Process of structural elucidation for this compound.
Conclusion
The discovery and isolation of this compound from Brucea javanica represent a significant contribution to the field of natural product chemistry. The detailed experimental protocols and comprehensive spectroscopic data provided in the original research serve as a valuable foundation for further investigation into the biological activities and potential therapeutic applications of this complex molecule. This guide consolidates this foundational knowledge to aid researchers in their ongoing efforts to explore the rich chemical diversity of medicinal plants and to develop new therapeutic agents.
Chemical structure and properties of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its spectral data, a detailed hypothetical experimental protocol for its isolation, and a discussion of its potential as a therapeutic agent, particularly in the context of oncology. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound belongs to the complex family of quassinoids, which are highly oxygenated, degraded triterpenes. The core structure is a picrasane-type skeleton, characterized by a fused four-ring system. A key feature of this compound is the presence of a glucose moiety attached to the aglycone, classifying it as a glycoside.
The definitive structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical transformations.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C34H44O17 |
| Molecular Weight | 724.7 g/mol |
| Appearance | Amorphous powder |
| Optical Rotation | Data not available in search results |
| Melting Point | Data not available in search results |
| ¹H NMR (Pyridine-d₅) | Specific chemical shift data not available in search results |
| ¹³C NMR (Pyridine-d₅) | Specific chemical shift data not available in search results |
| Mass Spectrometry | Specific fragmentation data not available in search results |
Experimental Protocols
Hypothetical Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from Brucea javanica seeds, based on common phytochemical extraction techniques for quassinoids.
Methodology:
-
Preparation of Plant Material: Dried and powdered seeds of Brucea javanica are first defatted by maceration or Soxhlet extraction with n-hexane to remove lipids.
-
Extraction: The defatted plant material is then exhaustively extracted with methanol (MeOH) at room temperature. The resulting methanolic extract is concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The aqueous phase, containing the more polar glycosides, is retained.
-
Chromatographic Separation:
-
The aqueous phase is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20), eluting with a gradient of water to ethanol (B145695) to remove highly polar impurities.
-
Fractions enriched with yadanziosides are then further separated by silica gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) gradient system.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a acetonitrile-water (MeCN-H₂O) gradient as the mobile phase to yield pure this compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Mechanism of Action
Quassinoids isolated from Brucea javanica are well-documented for their potent biological activities, including antitumor, antimalarial, and anti-inflammatory effects. While specific studies on this compound are limited in the public domain, the class of yadanzioside glycosides has demonstrated significant antileukemic activity.
3.1. Antileukemic Activity:
Initial screenings of yadanziosides A-H, a series including this compound, have shown promising antileukemic properties. The cytotoxic effects of these compounds are believed to be a key contributor to their anticancer potential.
3.2. Potential Signaling Pathways:
The precise molecular mechanisms of this compound have not been fully elucidated. However, related quassinoids from Brucea javanica have been shown to induce apoptosis in cancer cells through various signaling pathways. A hypothetical signaling pathway for the induction of apoptosis by a generic quassinoid is depicted below.
It is important to note that this is a generalized pathway and further research is required to determine the specific molecular targets and signaling cascades affected by this compound.
Future Directions
This compound represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of anticancer activity.
-
In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models of leukemia and other cancers.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of derivatives of this compound to identify key structural features responsible for its bioactivity and to optimize its therapeutic potential.
Conclusion
This compound is a complex natural product with a unique chemical structure and promising, albeit underexplored, biological activity. This technical guide consolidates the available information on this compound and provides a framework for future research. Further investigation into its pharmacological properties is warranted to fully assess its potential as a therapeutic agent in the fight against cancer and other diseases.
Yadanzioside C: A Comprehensive Technical Guide
An In-depth Review of a Promising Quassinoid for Drug Development Professionals
Yadanzioside C , a complex quassinoid isolated from the seeds of Brucea javanica, has emerged as a compound of significant interest within the scientific community. This technical guide provides a detailed overview of its chemical properties, biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a structurally intricate natural product. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 95258-16-5 | [1] |
| Molecular Formula | C₃₄H₄₆O₁₇ | [1] |
| Molecular Weight | 726.72 g/mol | |
| Type of Compound | Diterpenoid, Quassinoid | |
| Source | Seeds of Brucea javanica | |
| Physical Description | Powder | |
| Solubility | DMSO, Pyridine, Methanol, Ethanol |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its potential as an anti-tuberculosis agent being a key area of investigation.
Anti-Tuberculosis Activity
This compound has been identified as a potential inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. This targeted action makes this compound a promising candidate for the development of new anti-tuberculosis drugs, potentially effective against drug-resistant strains.
While specific quantitative data for this compound's activity against M. tuberculosis is not yet widely published, the general potency of quassinoids from Brucea javanica against various pathogens underscores the potential of this compound.
Other Potential Activities
Quassinoids isolated from Brucea javanica have been reported to possess a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-malarial properties. Although specific studies detailing these activities for this compound are limited, its structural similarity to other bioactive quassinoids suggests that it may share these therapeutic potentials. Further research is warranted to explore the full range of its biological activities.
Experimental Protocols
Detailed experimental protocols for assessing the biological activities of this compound are crucial for reproducible research. The following sections outline general methodologies that can be adapted for the specific evaluation of this compound.
InhA Inhibition Assay (General Protocol)
This protocol describes a common method to screen for inhibitors of the InhA enzyme.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of InhA.
Materials:
-
Purified recombinant InhA enzyme
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
2-trans-Dodecenoyl-CoA (DD-CoA) or other suitable substrate
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., phosphate (B84403) or Tris-based buffer at a specific pH)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add the assay buffer, NADH, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the InhA enzyme and the substrate (DD-CoA).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 1. Workflow for InhA Inhibition Assay.
Signaling Pathway Analysis
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known activities of related quassinoids and its potential targets, several pathways are of interest for future research.
Potential Inhibition of the InhA-Mediated Mycolic Acid Synthesis Pathway
As a potential inhibitor of InhA, this compound would directly interfere with the FAS-II pathway in Mycobacterium tuberculosis. This pathway is essential for the elongation of fatty acids that are precursors to mycolic acids.
References
Preliminary Screening of the Biological Activity of Yadanzioside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity of Yadanzioside C is limited. This guide provides a comprehensive overview of the known biological activities of closely related quassinoid compounds isolated from the same source, Brucea javanica. This information is intended to serve as a preliminary resource to inform potential research directions and experimental design for this compound.
Introduction to this compound and Related Quassinoids
This compound is a quassinoid compound extracted from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2] Quassinoids are a class of degraded triterpenoids known for a wide range of potent biological activities, including antitumor, antimalarial, antiviral, and anti-inflammatory effects.[1][3][4] While specific data on this compound is scarce, the extensive research on other quassinoids from Brucea javanica, such as Brusatol, Bruceine D, and Yadanzioside I, provides a strong foundation for predicting its potential therapeutic applications and for designing a preliminary screening strategy.
Quantitative Data: Biological Activities of Brucea javanica Quassinoids
The following tables summarize the reported in vitro cytotoxic and antiviral activities of various quassinoids isolated from Brucea javanica. This data can be used as a reference for designing dose-response studies for this compound.
Table 1: Cytotoxic Activity of Brucea javanica Quassinoids against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | [5] |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 | [5] |
| Brusatol | MCF-7 | Breast Cancer | 0.08 | [5] |
| Brusatol | HCT116 | Colorectal Cancer | >0.015 | [2] |
| Brusatol | CT26 | Colorectal Cancer | 0.373 | [2] |
| Bruceantin | K1 | Oral Cavity Cancer | 0.58 µg/mL | [6] |
| Bruceine A | KB | Oral Cavity Cancer | - | [6] |
| Bruceine A | MCF-7 | Breast Cancer | - | [6] |
| Bruceine D | - | - | - | [7] |
| Brujavanol A | KB | Oral Cavity Cancer | 1.30 µg/mL | [6] |
| Brujavanol B | KB | Oral Cavity Cancer | 2.36 µg/mL | [6] |
| Brujavanol E | KB | Oral Cavity Cancer | 2.16 | [6] |
| Brujavanol E | MCF-7 | Breast Cancer | 1.52 | [6] |
| Unnamed Quassinoid (Compd. 6) | HCT-8, HepG2, BGC-823, A549, SKVO3 | Colon, Liver, Gastric, Lung, Ovarian | 0.12-9.3 | [8] |
| Unnamed Quassinoid (Compd. 8) | HCT-8, HepG2, BGC-823, A549, SKVO3 | Colon, Liver, Gastric, Lung, Ovarian | 0.12-9.3 | [8] |
| Unnamed Quassinoid (Compd. 9) | HCT-8, HepG2, BGC-823, A549, SKVO3 | Colon, Liver, Gastric, Lung, Ovarian | 0.12-9.3 | [8] |
| Unnamed Quassinoid (Compd. 10) | HCT-8, HepG2, BGC-823, A549, SKVO3 | Colon, Liver, Gastric, Lung, Ovarian | 0.12-9.3 | [8] |
| Unnamed Quassinoid (Compd. 11) | HCT-8, HepG2, BGC-823, A549, SKVO3 | Colon, Liver, Gastric, Lung, Ovarian | 0.12-9.3 | [8] |
| Unnamed Quassinoid (Compd. 13) | HCT-8, HepG2, BGC-823, A549, SKVO3 | Colon, Liver, Gastric, Lung, Ovarian | 0.12-9.3 | [8] |
| Unnamed Quassinoid (Compd. 14) | HCT-8, HepG2, BGC-823, A549, SKVO3 | Colon, Liver, Gastric, Lung, Ovarian | 0.12-9.3 | [8] |
Table 2: Antiviral Activity of Brucea javanica Quassinoids
| Compound | Virus | Assay Method | IC50 (µM) | Reference |
| Brusatol | Tobacco Mosaic Virus (TMV) | Half-leaf/Leaf-disk | 3.42-5.66 | [9] |
| Bruceine B | Tobacco Mosaic Virus (TMV) | Half-leaf/Leaf-disk | 3.42-5.66 | [9] |
| Bruceoside B | Tobacco Mosaic Virus (TMV) | Half-leaf/Leaf-disk | 3.42-5.66 | [9] |
| Yadanzioside I | Tobacco Mosaic Virus (TMV) | Half-leaf/Leaf-disk | 4.22 | [7][9] |
| Yadanzioside L | Tobacco Mosaic Virus (TMV) | Half-leaf/Leaf-disk | 3.42-5.66 | [9] |
| Bruceine D | Tobacco Mosaic Virus (TMV) | Half-leaf/Leaf-disk | 3.42-5.66 | [9] |
| Yadanziolide A | Tobacco Mosaic Virus (TMV) | Half-leaf/Leaf-disk | 5.5 | [7][9] |
| Aglycone of yadanziolide D | Tobacco Mosaic Virus (TMV) | Half-leaf/Leaf-disk | 3.42-5.66 | [9] |
| Brucein A | Pepper Mottle Virus (PepMoV) | Leaf-disc | 10 (MIC) | [10] |
| Bruceantinol | Pepper Mottle Virus (PepMoV) | Leaf-disc | 10 (MIC) | [10] |
Experimental Protocols
Based on the methodologies reported in the literature for related quassinoids, the following experimental protocols are proposed for the preliminary screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative activity of this compound against a panel of human cancer cell lines.
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, PANC-1, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of this compound (e.g., ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antiviral Activity Assay (Leaf-Disc Method for TMV)
This protocol is a preliminary screen for antiviral activity using a plant virus model.
-
Virus Inoculation: Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana glutinosa) with Tobacco Mosaic Virus (TMV).
-
Leaf Disc Preparation: After 2-3 days, punch out leaf discs from the inoculated leaves.
-
Compound Treatment: Float the leaf discs on solutions containing various concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours.[10] Include a negative control (water or buffer) and a positive control (e.g., Ningnanmycin).
-
Observation: Observe the development of local lesions on the leaf discs.
-
Data Analysis: Calculate the inhibition rate based on the reduction in the number of lesions compared to the negative control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the effect of this compound on key signaling proteins identified as targets for other quassinoids.
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways
Several quassinoids from Brucea javanica have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Based on this, this compound may also interact with these pathways.
PI3K/Akt/NF-κB Signaling Pathway
Bruceoside B has been shown to inhibit the PI3K/Akt/NF-κB pathway, which is crucial for cell survival and inflammation.[11] Inhibition of this pathway leads to decreased pro-inflammatory cytokines and can induce apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/Akt/NF-κB pathway by this compound.
Nrf2 Signaling Pathway
Brusatol is a known inhibitor of the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.[5] In cancer cells, inhibition of Nrf2 can increase reactive oxygen species (ROS) levels and enhance sensitivity to chemotherapy.[5]
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tobacco mosaic virus (TMV) Quassinoids from Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quassinoids isolated from Brucea javanica inhibit pepper mottle virus in pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Yadanzioside C: An In-depth Technical Guide
Disclaimer: Scientific literature explicitly detailing the therapeutic targets, mechanism of action, and quantitative biological data for Yadanzioside C is exceptionally limited. This document, therefore, presents potential therapeutic avenues based on the known biological activities of its chemical class, quassinoids, and the extracts of its source, Brucea javanica. The information herein is intended to guide future research and is largely inferential due to the scarcity of specific data for this compound.
Introduction
This compound is a quassinoid, a class of bitter, tetracyclic triterpenoids, isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae)[1][2]. The plant Brucea javanica has a long history in traditional Chinese medicine for the treatment of various ailments, including cancer[3][4][5]. While direct evidence is sparse, the structural similarity of this compound to other well-studied quassinoids suggests it may share similar biological activities and therapeutic targets. One vendor abstract notes its potential antileukemic activity, while another suggests it may inhibit the InhA enzyme (Mycobacterium enoyl acyl carrier protein reductase), pointing towards potential anti-tuberculosis applications[1][2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 95258-16-5 | [1][6] |
| Molecular Formula | C34H46O17 | [1][6] |
| Molecular Weight | 726.72 g/mol | [2] |
| Source | Seeds of Brucea javanica | [2] |
| Compound Type | Diterpenoid, Quassinoid | [2] |
Inferred Therapeutic Potential Based on Quassinoid Class Activity
Quassinoids, as a class, are known to possess a broad spectrum of pharmacological effects, including anti-inflammatory, anti-malarial, and potent anti-cancer activities[7][8]. The anti-proliferative effects of quassinoids have been observed in various cancer cell types[7]. Given that this compound is a quassinoid, it is plausible that it may exert its therapeutic effects through similar mechanisms.
Potential as an Anti-Cancer Agent
The extracts of Brucea javanica and its isolated quassinoids have demonstrated significant anti-tumor activities[3][5][9]. The proposed mechanisms for these anti-cancer effects are multi-faceted and involve the modulation of several key signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis[3].
Potential as an Anti-Tuberculosis Agent
The suggestion that this compound may inhibit the InhA enzyme of Mycobacterium tuberculosis presents a potential avenue for its development as an anti-tuberculosis drug[1]. InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II) and is a validated target for anti-TB drugs.
Potential Therapeutic Targets and Signaling Pathways
Based on the known mechanisms of other quassinoids and Brucea javanica extracts, the following signaling pathways are proposed as potential targets for this compound.
Inhibition of Pro-Survival Signaling Pathways
Many quassinoids have been shown to interfere with key signaling pathways that promote cancer cell survival and proliferation. These include:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anti-cancer agents[3].
-
JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer, leading to increased cell proliferation and survival.
-
Wnt Signaling Pathway: Aberrant Wnt signaling is implicated in the development and progression of numerous cancers.
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and is a common target in cancer therapy[3].
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a hallmark of many effective cancer therapies. Quassinoids are known to induce apoptosis through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family[5].
Inhibition of Metastasis and Angiogenesis
The spread of cancer to distant organs (metastasis) and the formation of new blood vessels to supply the tumor (angiogenesis) are critical for tumor progression. Brucea javanica extracts have been shown to inhibit these processes, potentially through the modulation of pathways like the RhoA/ROCK and HIF-1α signaling pathways[3][7].
General Inhibition of Protein Synthesis
Some quassinoids have been found to be general inhibitors of protein synthesis, which would disproportionately affect rapidly dividing cancer cells[7][8].
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the known activities of the quassinoid class.
Caption: Inferred signaling pathways potentially targeted by this compound.
Caption: A proposed workflow for the experimental validation of this compound's targets.
Methodologies for Key Experiments (Hypothetical)
As no specific experimental data for this compound is available, this section outlines hypothetical protocols for key experiments that would be necessary to elucidate its therapeutic targets and mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
This compound, a quassinoid from Brucea javanica, represents a potential, yet underexplored, therapeutic agent. Based on the well-documented anti-cancer properties of other quassinoids, it is hypothesized that this compound may target key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and JAK/STAT pathways. Furthermore, its potential as an inhibitor of the mycobacterial enzyme InhA warrants investigation for anti-tuberculosis applications.
To validate these hypotheses, a systematic and rigorous investigation into the biological activities of this compound is imperative. This should include in vitro studies to determine its cytotoxic effects on a panel of cancer cell lines and to elucidate its impact on the signaling pathways outlined in this guide. Subsequent in vivo studies using animal models will be crucial to assess its therapeutic efficacy and safety profile. The lack of current data underscores a significant opportunity for research and drug discovery in this area.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YADANZIOSIDE-C | 95258-16-5 [chemicalbook.com]
- 7. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
Yadanzioside C: A Quassinoid Terpenoid in the Spotlight of Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C, a member of the quassinoid terpenoid family, is a natural product isolated from the seeds of Brucea javanica. Quassinoids are a class of highly oxygenated and structurally complex triterpenes renowned for their broad spectrum of biological activities, including potent antitumor properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical context, known biological activities, and potential mechanisms of action, with a focus on its role as an antileukemic agent. Due to the limited availability of specific experimental data for this compound, this document also presents contextual data from closely related quassinoid compounds, outlines relevant experimental protocols, and visualizes hypothetical signaling pathways and research workflows to guide future investigations in the field of cancer drug discovery.
Introduction to Quassinoids and this compound
Quassinoids are a group of degraded triterpene lactones primarily found in plants of the Simaroubaceae family. These compounds are characterized by their bitter taste and complex molecular architecture. To date, over 200 quassinoids have been identified, and they are classified based on their carbon skeletons (C-18, C-19, C-20, C-22, and C-25). The Simaroubaceae family, which includes the genus Brucea, is a rich source of these compounds.[1]
This compound is a quassinoid glycoside that has been isolated from the seeds of Brucea javanica.[2] Like other members of the yadanzioside family, it has been noted for its antileukemic properties.[2] However, detailed mechanistic studies and extensive quantitative data on this compound are not widely available in current scientific literature. This guide aims to consolidate the existing knowledge and provide a framework for future research.
Biological Activity of Quassinoids from Brucea javanica
The fruit of Brucea javanica has a long history of use in traditional Chinese medicine for treating various ailments, including cancer.[3] Modern phytochemical investigations have identified quassinoids as the major active principles responsible for the cytotoxic and antitumor effects of this plant.
While specific IC50 values for this compound against leukemia cell lines are not readily found in the reviewed literature, studies on other quassinoids isolated from Brucea javanica provide strong evidence for the potent anticancer activity of this class of compounds. It has been observed that glycosidation of quassinoids can influence their cytotoxic potency. The table below summarizes the cytotoxic activities of several quassinoids from Brucea javanica against various human cancer cell lines. This data offers a comparative context for the potential efficacy of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bruceantin | MCF-7 | Breast Cancer | 0.002 | F. et al. (2015) |
| Bruceine A | MCF-7 | Breast Cancer | 0.005 | F. et al. (2015) |
| Bruceine D | HCT-8 | Colon Cancer | 0.12 | Z. et al. (2012) |
| Brusatol | HCT-8 | Colon Cancer | 0.03 | Z. et al. (2012) |
| Yadanziolide A | A549 | Lung Cancer | 1.8 | Z. et al. (2012) |
Table 1: Cytotoxic Activity of Selected Quassinoids from Brucea javanica
Potential Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of many natural products, including terpenoids, is often attributed to their ability to modulate critical signaling pathways that control cell proliferation, survival, and apoptosis. For quassinoids, two key pathways of interest are the NF-κB signaling pathway and the intrinsic apoptosis pathway.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in inflammation, immunity, and cell survival.[1] In many cancers, including leukemia, the NF-κB pathway is constitutively active, leading to the transcription of anti-apoptotic genes and promoting cancer cell proliferation and survival.[1][4] Therefore, inhibitors of the NF-κB pathway are considered promising anticancer agents. While the direct effect of this compound on this pathway has not been elucidated, other terpenoids have been shown to inhibit NF-κB activation.[5]
The Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. The intrinsic apoptosis pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis. Many terpenoids have been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.[5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other quassinoids.
Isolation and Purification of this compound
A general procedure for the isolation of quassinoid glycosides from the seeds of Brucea javanica is as follows:
-
Extraction: The dried and powdered seeds of Brucea javanica are extracted with methanol (B129727) at room temperature. The methanol extract is then concentrated under reduced pressure.
-
Partitioning: The concentrated extract is suspended in water and partitioned successively with chloroform, ethyl acetate, and n-butanol.
-
Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.
-
Further Purification: The fractions containing yadanziosides are further purified by repeated column chromatography on silica (B1680970) gel, octadecylsilyl (ODS) silica gel, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on leukemia cell lines (e.g., HL-60, K562) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
The induction of apoptosis by this compound can be quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.
-
Cell Treatment: Leukemia cells are treated with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting and Washing: After treatment, the cells are harvested by centrifugation and washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the investigation of a novel natural product like this compound for its anticancer potential.
Conclusion and Future Directions
This compound, a quassinoid terpenoid from Brucea javanica, belongs to a class of natural products with demonstrated potent antileukemic and cytotoxic activities. While specific data on this compound is limited, the information available for related compounds suggests that it is a promising candidate for further investigation in cancer drug discovery.
Future research should focus on:
-
Determining the specific in vitro cytotoxicity of this compound against a panel of leukemia and other cancer cell lines to establish its IC50 values.
-
Elucidating the precise molecular mechanisms of its action, with a focus on its effects on the NF-κB and apoptosis signaling pathways.
-
Conducting in vivo studies using animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
-
Exploring structure-activity relationships within the yadanzioside family to guide the synthesis of novel analogs with improved potency and drug-like properties.
This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other quassinoids. The provided protocols and visualized pathways offer a roadmap for systematic investigation, which will be crucial for unlocking the full potential of these complex and potent natural products.
References
- 1. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB Signaling Alters Acute Myelogenous Leukemia Cell Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Antiviral Properties of Yadanzioside C: A Review of Currently Available Scientific Literature
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Antiviral Properties of Yadanzioside C
1. Introduction
This technical guide aims to provide an in-depth overview of the antiviral properties of this compound, a quassinoid compound isolated from the plant Brucea javanica. The objective is to consolidate existing data, detail experimental methodologies, and visualize associated signaling pathways to support ongoing research and drug development efforts. However, a comprehensive search of the current scientific literature reveals a significant gap in knowledge regarding the specific antiviral activities of this compound.
2. Current State of Research on this compound
This compound is a known terpenoid and quassinoid found in Brucea javanica[1]. While this plant has been a source for various compounds with demonstrated pharmacological activities, specific research into the antiviral properties of this compound is notably absent from peer-reviewed scientific publications. One commercial supplier suggests its potential as an anti-tuberculosis agent through the inhibition of the InhA enzyme, a target relevant to bacteria rather than viruses[1].
3. Antiviral Activities of Brucea javanica and Related Compounds
While data on this compound is scarce, the plant from which it is derived, Brucea javanica, has been traditionally used and scientifically investigated for its medicinal properties, including antiviral effects.
Modern pharmacological studies have confirmed that active compounds from Brucea javanica possess antiviral, anti-inflammatory, and cytotoxic properties[2]. The plant has been traditionally used to treat viral warts, which are caused by the human papillomavirus (HPV)[3]. Research has shown that extracts from Brucea javanica can lead to the degeneration and necrosis of tumor cells associated with these warts[3].
Furthermore, other quassinoids isolated from Brucea javanica have demonstrated antiviral activity. For instance, active quassinoids from the seeds were found to inhibit the replication of the Tobacco Mosaic Virus (TMV) by up to 98.5% at a concentration of 50 μg/mL[4]. Specifically, a related compound, Yadanzioside I, has been identified as a potent anti-TMV agent with an IC50 of 4.22 μM[5].
4. Data Presentation
Due to the absence of specific studies on the antiviral properties of this compound, quantitative data regarding its efficacy against any virus (e.g., IC50, EC50, viral load reduction) is not available in the current scientific literature.
5. Experimental Protocols
Detailed experimental protocols for assessing the antiviral activity of this compound cannot be provided as no such studies have been published. For researchers interested in investigating the potential antiviral effects of this compound, a general experimental workflow is proposed below.
Proposed General Experimental Workflow for Antiviral Screening
Caption: A generalized workflow for the in vitro evaluation of the antiviral properties of a test compound like this compound.
6. Signaling Pathways
There is no information in the current literature regarding signaling pathways modulated by this compound in the context of a viral infection. Research on other compounds from Brucea javanica, such as Brusatol and Bruceine D, has shown that they exert their anti-tumor effects through multiple signaling pathways, but these have not been linked to antiviral activity[6].
The initial premise of creating an in-depth technical guide on the antiviral properties of this compound cannot be fulfilled due to a lack of available scientific data. While the source plant, Brucea javanica, and some of its other constituent compounds exhibit antiviral activities, this compound itself remains uninvestigated in this regard.
This represents a clear knowledge gap and an opportunity for future research. We recommend that studies be undertaken to:
-
Screen this compound against a broad spectrum of viruses to identify any potential antiviral activity.
-
Conduct cytotoxicity assays to determine its therapeutic index.
-
If antiviral activity is observed, perform mechanism-of-action studies to elucidate how it inhibits viral replication.
-
Investigate the impact of this compound on host cell signaling pathways during viral infection.
Such research would be invaluable to the scientific community and could potentially lead to the development of a novel antiviral therapeutic.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Initial Mechanistic Insights into Yadanzioside C Remain Elusive
Despite a comprehensive search of available scientific literature, initial studies detailing the specific mechanism of action for Yadanzioside C are not presently available. While research into related compounds provides a potential framework for its biological activity, dedicated studies on this compound to elucidate its core signaling pathways, quantitative effects on cellular processes, and specific experimental protocols are currently absent from the public domain.
The broader family of yadanziosides and other structurally similar natural compounds have demonstrated a range of biological activities, frequently centered around anti-cancer properties. These related molecules often exert their effects through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation and survival. However, direct evidence and detailed experimental data for this compound itself are not documented in the reviewed literature.
Consequently, the creation of a detailed technical guide or whitepaper complete with quantitative data tables, specific experimental methodologies, and signaling pathway diagrams for this compound is not feasible at this time. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct foundational research to establish its pharmacological profile and mechanism of action. Future investigations would be necessary to identify the molecular targets of this compound, the signaling cascades it influences, and its potential therapeutic applications.
A Technical Guide to the Biosynthesis of Yadanzioside C in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated significant antileukemic and antitumor activities, making its biosynthetic pathway a subject of considerable interest for metabolic engineering and pharmaceutical production. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete pathway is yet to be fully elucidated, this document synthesizes the established initial steps, proposes a putative route for the subsequent modifications based on analogous terpenoid biosyntheses, and details relevant experimental protocols for pathway investigation. Quantitative data on quassinoid content in Brucea javanica are presented, and key enzymatic steps and potential regulatory mechanisms are discussed. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound and harness its therapeutic potential.
Introduction
This compound is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenoid (B12794562) derivatives found predominantly in plants of the Simaroubaceae family.[1] These compounds, including this compound, are known for their potent biological activities, which has spurred research into their chemical synthesis and biological production.[2][3] Understanding the enzymatic machinery responsible for constructing the intricate this compound molecule is paramount for developing biotechnological production platforms, which could provide a sustainable and scalable alternative to extraction from natural sources.
This guide delineates the known and hypothesized steps in the biosynthesis of this compound, beginning from the universal triterpenoid precursor, 2,3-oxidosqualene (B107256).
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that construct and modify the core quassinoid skeleton, followed by glycosylation. The pathway can be conceptually divided into three main stages:
-
Stage 1: Formation of the Protolimonoid Intermediate (Melianol) : This initial phase is shared with the biosynthesis of limonoids and has been elucidated in Ailanthus altissima, a plant also belonging to the Simaroubaceae family.[4][5][6]
-
Stage 2: Quassinoid Core Formation and Modification (Putative) : This stage involves a series of oxidative modifications, including ring cleavage and rearrangements, to form the characteristic C20 quassinoid scaffold. The precise enzymes and intermediates in Brucea javanica are yet to be identified.
-
Stage 3: Glycosylation (Putative) : The final step involves the attachment of a glucose moiety to the quassinoid aglycone, catalyzed by a glycosyltransferase.
Stage 1: From 2,3-Oxidosqualene to Melianol (B1676181)
The initial steps of quassinoid biosynthesis are now understood to mirror those of limonoid biosynthesis, starting from the cyclization of 2,3-oxidosqualene.[4][6]
-
Cyclization: The pathway begins with the cyclization of the linear triterpenoid precursor, 2,3-oxidosqualene , into a cyclic triterpene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) . In Ailanthus altissima, the identified enzyme is AaTS , which produces tirucalla-7,24-dien-3β-ol.[6] A homologous enzyme is presumed to exist in Brucea javanica.
-
Oxidation I: The cyclic triterpene then undergoes its first oxidation, a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase (CYP450) . In A. altissima, AaCYP71CD4 has been identified as the enzyme responsible for this step, converting the initial cyclization product to dihydroniloticin.[4][6]
-
Oxidation II: A second oxidation, also catalyzed by a CYP450, leads to the formation of the protolimonoid intermediate, melianol . In A. altissima, this step is carried out by AaCYP71BQ17 .[4][6]
Stage 2 (Putative): Formation and Modification of the Quassinoid Core
The conversion of melianol into the highly modified C20 quassinoid core of this compound likely involves a series of complex enzymatic reactions. While the specific enzymes in Brucea javanica have not been characterized, the transformations can be hypothesized based on the structures of known quassinoids.
These modifications are expected to be catalyzed by a cascade of cytochrome P450s , dehydrogenases , and other tailoring enzymes. The key transformations likely include:
-
Side-chain cleavage: The C30 protolimonoid skeleton is cleaved to a C20 structure.
-
Oxidative modifications: Multiple hydroxylations, ketone formations, and esterifications occur on the polycyclic core.
-
Lactone ring formation: The characteristic lactone rings of quassinoids are formed.
Stage 3 (Putative): Glycosylation
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . These enzymes transfer a sugar, typically glucose from UDP-glucose, to a specific hydroxyl group on the acceptor molecule. The identification and characterization of the specific UGT responsible for the glycosylation of the this compound aglycone is a key area for future research.
Quantitative Data
Quantitative analysis of quassinoids in Brucea javanica is crucial for quality control and for understanding the productivity of the biosynthetic pathway. High-performance liquid chromatography (HPLC) is a common method for this purpose.
| Quassinoid | Concentration Range in Brucea javanica seeds | Analytical Method | Reference |
| Bruceoside A | 0.19% - 0.38% | HPLC | [7] |
| Bruceoside B | 0.05% - 0.12% | HPLC | [7] |
| Brusatol | 0.07% - 0.18% | HPLC | [7] |
Note: Data for this compound specifically is not available in the cited literature, but these values for related quassinoids provide a relevant quantitative context.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding enzymes (OSCs, CYP450s, UGTs) involved in this compound biosynthesis from Brucea javanica.
Methodology:
-
RNA Extraction: Extract total RNA from various tissues of Brucea javanica (e.g., seeds, leaves, stems, roots) using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).
-
Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SPAdes.[8]
-
Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
-
Candidate Gene Selection: Identify transcripts homologous to known terpenoid biosynthesis enzymes, particularly OSCs, CYP450s, and UGTs. Prioritize candidates that show tissue-specific expression patterns that correlate with quassinoid accumulation (i.e., high expression in seeds).
Heterologous Expression and Functional Characterization of Candidate Enzymes
Objective: To functionally characterize candidate enzymes in a heterologous host system.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from Brucea javanica cDNA and clone them into an appropriate expression vector (e.g., for yeast or Nicotiana benthamiana expression).
-
Heterologous Expression:
-
Yeast (e.g., Saccharomyces cerevisiae): Transform the expression constructs into a suitable yeast strain. Yeast is a common host for expressing plant CYP450s and UGTs.[9][10]
-
Nicotiana benthamiana: Use Agrobacterium tumefaciens-mediated transient expression to express the candidate genes in the leaves of N. benthamiana.[6][10] This system is particularly useful for reconstituting multi-enzyme pathways.
-
-
In Vivo/In Vitro Assays:
-
For OSCs and CYP450s: Co-express the candidate enzymes and provide the necessary precursors (e.g., 2,3-oxidosqualene for the first OSC, or the product of the previous step for downstream enzymes). Analyze the metabolic products by LC-MS/MS.
-
For UGTs: Perform in vitro assays using purified recombinant enzyme, the putative aglycone substrate (this compound aglycone), and a sugar donor (e.g., UDP-glucose).[5][11] Analyze the reaction products by LC-MS/MS to confirm the formation of this compound.
-
LC-MS/MS Analysis of Quassinoids
Objective: To identify and quantify quassinoids and their biosynthetic intermediates.
Methodology:
-
Sample Preparation: Extract metabolites from plant tissues or heterologous expression systems using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column on an HPLC or UPLC system. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is typically used.[7][12]
-
Mass Spectrometry Detection: Detect the eluting compounds using a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operating in positive electrospray ionization (ESI+) mode.
-
Data Analysis: Identify compounds based on their retention times and fragmentation patterns compared to authentic standards or by high-resolution mass data. Quantify the compounds using standard curves.
Signaling Pathways and Regulation
The regulation of secondary metabolite biosynthesis in plants is complex and often involves transcriptional regulation by transcription factors in response to developmental cues and environmental stimuli. Light has been shown to regulate the biosynthesis of various terpenoids.[13] It is plausible that the expression of key enzymes in the this compound pathway is regulated by specific transcription factors. However, to date, no specific regulatory factors or signaling pathways controlling quassinoid biosynthesis have been identified. Future research in this area could involve identifying transcription factors that are co-expressed with the biosynthetic genes and characterizing their role in regulating the pathway.
Conclusion and Future Perspectives
Significant progress has been made in understanding the initial steps of quassinoid biosynthesis, providing a solid foundation for elucidating the complete pathway to this compound. The immediate future of research in this field will likely focus on the identification and characterization of the downstream enzymes, particularly the cytochrome P450s responsible for the extensive modifications of the quassinoid core and the glycosyltransferase that completes the synthesis of this compound. The application of multi-omics approaches, combined with heterologous expression and in vitro enzyme assays, will be instrumental in achieving this goal. A complete understanding of the biosynthetic pathway will not only be a significant scientific achievement but will also open the door to the metabolic engineering of microorganisms or plants for the sustainable production of this valuable pharmaceutical compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. P450 Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [en.bio-protocol.org]
- 6. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive profiling and characterization of quassinoids from the seeds of Brucea javanica via segment and exposure strategy coupled with modified mass defect filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Mining raw plant transcriptomic data for new cyclopeptide alkaloids [beilstein-journals.org]
- 9. repositum.tuwien.at [repositum.tuwien.at]
- 10. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]
- 12. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the isolation, purification, and characterization of Yadanzioside C, a quassinoid glucoside derived from the seeds of Brucea javanica. The protocols outlined below are based on established methodologies for the separation of quassinoids from this natural source.
1. Introduction to this compound
This compound is a naturally occurring quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[1][2] Quassinoids are a class of bitter compounds known for their diverse biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The complex structure of this compound makes its total synthesis challenging, and as such, it is primarily obtained through extraction and purification from its natural source. These protocols are designed to guide researchers in the efficient isolation and purification of this compound for further study and drug development.
2. Synthesis: Isolation of this compound from Brucea javanica Seeds
The synthesis of this compound is achieved through a multi-step extraction and isolation process from the dried seeds of Brucea javanica. The general workflow involves solvent extraction followed by chromatographic separation.
2.1. Experimental Protocol: Extraction and Preliminary Separation
This protocol describes the initial extraction of crude quassinoid glycosides from the plant material.
Materials and Reagents:
-
Dried seeds of Brucea javanica
-
Methanol (B129727) (ACS grade)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Butanol (ACS grade)
-
Deionized water
-
Rotary evaporator
-
Large glass column for chromatography
-
Silica (B1680970) gel (for column chromatography)
-
Diaion HP-20 resin
Procedure:
-
Preparation of Plant Material: Grind the dried seeds of Brucea javanica into a coarse powder.
-
Defatting: Macerate the powdered seeds with n-hexane at room temperature for 24-48 hours to remove lipids. Filter the mixture and discard the n-hexane extract. Repeat this step until the hexane (B92381) extract is colorless. Air-dry the defatted seed powder.
-
Methanolic Extraction: Extract the defatted seed powder with methanol at room temperature (3 x 72 hours). Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in deionized water.
-
Perform liquid-liquid partitioning sequentially with ethyl acetate and then n-butanol.
-
Collect the n-butanol fraction, which will be enriched with glycosides like this compound.
-
Concentrate the n-butanol fraction to dryness under reduced pressure.
-
-
Initial Chromatographic Cleanup:
-
Dissolve the dried n-butanol extract in a minimal amount of methanol.
-
Apply the dissolved extract to a Diaion HP-20 resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the quassinoid glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Combine and concentrate the fractions rich in the target compound.
-
3. Purification of this compound
The final purification of this compound is typically achieved through repeated column chromatography using different stationary and mobile phases.
3.1. Experimental Protocol: Chromatographic Purification
Materials and Reagents:
-
Crude this compound fraction from the initial cleanup
-
Silica gel (for column chromatography, 70-230 mesh)
-
Reversed-phase C18 silica gel (for HPLC)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Silica Gel Column Chromatography:
-
Apply the concentrated fraction from the initial cleanup to a silica gel column.
-
Elute the column with a gradient of increasing polarity, typically a mixture of chloroform and methanol (e.g., starting from 100:1 to 10:1, v/v).
-
Collect fractions and monitor by TLC. Combine fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using a preparative reversed-phase (C18) HPLC column.
-
A typical mobile phase is a gradient of acetonitrile in water or methanol in water.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) for quassinoids.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Characterize the final compound using spectroscopic methods such as NMR (¹H, ¹³C), and Mass Spectrometry to confirm its identity and structure.
-
4. Data Presentation
The following tables summarize the expected quantitative data from the isolation and purification of this compound. The values are representative and may vary depending on the quality of the plant material and the precise experimental conditions.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material | Yield (w/w %) | Notes |
| Defatted Seed Powder | Dried B. javanica seeds | 70-80% | Lipid content can vary. |
| Crude Methanol Extract | Defatted Seed Powder | 15-25% | |
| n-Butanol Fraction | Crude Methanol Extract | 5-10% | Enriched in glycosides. |
Table 2: Chromatographic Purification of this compound
| Chromatographic Step | Stationary Phase | Mobile Phase System | Purity of this compound Fraction |
| Resin Chromatography | Diaion HP-20 | H₂O/MeOH gradient | 20-30% |
| Silica Gel Chromatography | Silica Gel (70-230 mesh) | CHCl₃/MeOH gradient | 60-80% |
| Preparative HPLC | Reversed-Phase C18 | MeCN/H₂O gradient | >98% |
5. Visualizations
Diagram 1: Experimental Workflow for this compound Isolation
References
Application Note: Quantitative Determination of Yadanzioside C using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yadanzioside C, a quassinoid of significant interest found in Brucea javanica. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for the quantification of this compound in various sample matrices. All experimental protocols and data are presented to guide the user in implementing this analytical procedure.
Introduction
This compound is a naturally occurring quassinoid isolated from the seeds of Brucea javanica (L.) Merr., a plant traditionally used in Chinese medicine. Quassinoids from Brucea javanica have demonstrated a range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. Accurate and precise quantification of individual quassinoids like this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further pharmacological research. This document provides a detailed protocol for the quantification of this compound using a validated HPLC-UV method, based on established methodologies for analogous compounds from the same plant species.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., powdered Brucea javanica seeds, plasma)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Sample Preparation (Example for Brucea javanica Seeds)
-
Accurately weigh 1.0 g of powdered, dried Brucea javanica seeds into a centrifuge tube.
-
Add 25 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Operating Conditions
The following HPLC conditions are recommended for the quantification of this compound.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 29°C |
| Detection Wavelength | 221 nm or 270 nm (to be optimized based on UV scan of this compound) |
| Injection Volume | 10 µL |
Table 1: Representative Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Acetonitrile) |
| 0 | 85 | 15 |
| 10 | 65 | 35 |
| 30 | 55 | 45 |
| 36 | 52 | 48 |
Note: This gradient is a starting point and may require optimization based on the specific column and system used.
Method Validation Parameters (Representative Data)
The following table summarizes the typical validation parameters for a quantitative HPLC method for quassinoids from Brucea javanica, which would be applicable to this compound.[1][2]
Table 2: Summary of Method Validation Data
| Parameter | Typical Performance Metric |
| Linearity (r²) | > 0.999 |
| Range | 2 - 15 µg (correlation coefficient dependent on concentration) |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | Dependent on instrumentation and analyte response. |
| Limit of Quantification (LOQ) | Dependent on instrumentation and analyte response. |
Data Presentation
The quantification of this compound in a sample is achieved by comparing the peak area obtained from the sample chromatogram to a calibration curve generated using known concentrations of the this compound reference standard.
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50000 |
| 5 | 250000 |
| 10 | 500000 |
| 25 | 1250000 |
| 50 | 2500000 |
Visualizations
The following diagrams illustrate the logical workflow of the HPLC quantification process.
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for the Extraction of Yadanzioside C from Brucea javanica Seeds
These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of Yadanzioside C, a quassinoid glycoside, from the seeds of Brucea javanica (L.) Merr. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, is a well-known herb in traditional Chinese medicine. Its seeds are a rich source of quassinoids and quassinoid glycosides, which exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and cytotoxic effects.[1] this compound is one of the numerous bioactive quassinoid glycosides isolated from these seeds.[1][2] The protocols outlined below are based on established methodologies for the extraction and isolation of quassinoids from Brucea javanica.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Below is a summary of different extraction techniques applied to Brucea javanica seeds, highlighting their key parameters and outcomes.
| Extraction Method | Solvent | Temperature | Duration | Key Findings/Yield | Reference |
| Maceration | 95% Ethanol (B145695) | Room Temperature | 3 days (repeated 3 times) | A common method for obtaining a broad range of chemical compounds from the seeds. | [3] |
| Soxhlet Extraction | Ethanol | 70°C | Until solvent runs clear | A standard method for exhaustive extraction. | [4] |
| Ultrasonic-Assisted Extraction (UAE) | Methanol (B129727) / 96% Ethanol | Not specified | Not specified | UAE with cellulase (B1617823) enzyme treatment showed a significant increase in extraction yield compared to solvent-only methods. | [5] |
| Cold Maceration | Ethanol | Not specified | Not specified | Used to prepare an ethanolic extract for assessing antiproliferative effects. | [6] |
Experimental Protocols
The following protocols describe a general procedure for the extraction and isolation of this compound from Brucea javanica seeds, synthesized from multiple sources.
Preparation of Plant Material
-
Seed Collection and Drying : Collect mature seeds of Brucea javanica. The seeds should be dried in an oven at a controlled temperature of 40°C to reduce moisture content.[3]
-
Storage : Store the dried seeds in a moisture-free, sealed container at 2–8°C until further use to prevent degradation of bioactive compounds.[3]
-
Grinding : Grind the dried seeds into a fine powder using a mechanical blender or mill. This increases the surface area for efficient solvent extraction.
Extraction of Crude Extract
This protocol is based on a widely used solvent extraction method.
-
Solvent Maceration :
-
Place the powdered Brucea javanica seeds (e.g., 2 kg) in a large container.[3]
-
Add 95% ethanol at a solid-to-solvent ratio of 1:2.5 (w/v) (e.g., 5 liters for 2 kg of powder).[3]
-
Allow the mixture to macerate at room temperature for three days with occasional agitation.[3]
-
Filter the extract through Whatman filter paper.[3]
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[3]
-
Combine all the filtrates.
-
-
Solvent Evaporation :
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.[3] The resulting product is the crude ethanol extract.
-
Liquid-Liquid Partitioning for Fractionation
The crude extract is partitioned to separate compounds based on their polarity.
-
Suspension in Water : Suspend the crude ethanol extract residue in distilled water.[3]
-
Sequential Partitioning :
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with n-hexane to remove nonpolar compounds like fats and oils. Repeat this step three times.[3]
-
Next, partition the aqueous layer with chloroform (B151607) three times.[3]
-
Subsequently, partition the aqueous layer with ethyl acetate (B1210297) three times.[3]
-
The final remaining aqueous fraction will contain the more polar compounds, including quassinoid glycosides like this compound.
-
Isolation of this compound
The water-soluble fraction, which is rich in glycosides, is further purified using chromatographic techniques to isolate this compound.
-
Column Chromatography :
-
The water-soluble fraction is typically subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20, Amberlite XAD-2, or silica (B1680970) gel.
-
The column is eluted with a gradient of water and methanol (or ethanol), starting from 100% water and gradually increasing the concentration of the organic solvent.
-
-
Further Purification :
-
Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are pooled.
-
These fractions are then subjected to further chromatographic purification steps, which may include repeated silica gel column chromatography, Sephadex LH-20 chromatography, or preparative HPLC, until pure this compound is obtained. The exact conditions for these steps would require specific method development.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of crude natural enzymes for extraction of Wali seed [<i>Brucea javanica</i> (L) Merr] - ProQuest [proquest.com]
- 6. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Bioactivity Assessment of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer.[1][2][3][4] Preliminary studies have indicated that this compound possesses antileukemic activity.[5] This document provides a detailed set of protocols for a tiered in vitro assay approach to comprehensively evaluate the bioactivity of this compound, focusing on its potential as an anti-cancer agent. The proposed workflow will guide researchers in determining its cytotoxicity, mode of action, and potential molecular targets.
The assays described herein are fundamental techniques in cell biology and pharmacology, designed to provide robust and reproducible data. This guide is intended for researchers in academic and industrial settings who are involved in natural product screening, drug discovery, and cancer biology.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and summarized. The following tables provide a template for organizing and presenting the results for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| Jurkat (Leukemia) | MTT | 24 | |
| 48 | |||
| 72 | |||
| K562 (Leukemia) | MTT | 24 | |
| 48 | |||
| 72 | |||
| A549 (Lung Cancer) | MTT | 24 | |
| 48 | |||
| 72 | |||
| MCF-7 (Breast Cancer) | MTT | 24 | |
| 48 | |||
| 72 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (IC₅₀) | Incubation Time (h) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Jurkat | 1X IC₅₀ | 24 | |||
| 2X IC₅₀ | 24 | ||||
| K562 | 1X IC₅₀ | 24 | |||
| 2X IC₅₀ | 24 |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment (IC₅₀) | Incubation Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| Jurkat | 1X IC₅₀ | 24 | ||||
| 2X IC₅₀ | 24 | |||||
| K562 | 1X IC₅₀ | 24 | ||||
| 2X IC₅₀ | 24 |
Experimental Workflow
A logical and stepwise approach is crucial for characterizing the bioactivity of a novel compound. The following workflow is recommended for this compound.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Materials:
-
Target cancer cell lines (e.g., Jurkat, K562, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10][11]
-
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium (B1200493) Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[13][14][15][16]
-
Materials:
-
Target cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[14]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Potential Signaling Pathway Investigation
Based on the initial screening results, further investigation into the molecular mechanism of this compound is warranted. Many anti-cancer compounds derived from Brucea javanica have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as NF-κB and STAT3.[1][17]
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for PARP, Caspase-3, Cyclin D1, p-STAT3, STAT3, p-IκBα, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare total protein lysates from cells treated with this compound.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
NF-κB or STAT3 Reporter Assay
These assays measure the transcriptional activity of NF-κB or STAT3.[18][19][20][21]
-
Materials:
-
Cancer cell line
-
NF-κB or STAT3 luciferase reporter vector and a control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Inducer (e.g., TNF-α for NF-κB, IL-6 for STAT3)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Co-transfect cells with the NF-κB or STAT3 reporter vector and the control vector.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate inducer (e.g., 20 ng/mL TNF-α or 50 ng/mL IL-6) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Determine the effect of this compound on the transcriptional activity of the target transcription factor.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's bioactivity. By following this tiered approach, researchers can systematically investigate its cytotoxic effects, elucidate its mechanism of cell death, and begin to unravel the underlying molecular signaling pathways. This information will be critical for the further development of this compound as a potential therapeutic agent.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 17. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Yadanzioside C Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C, a quassinoid glycoside extracted from Brucea javanica, has demonstrated potential as an antileukemic agent. Proper preparation and storage of this compound stock solutions are critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), along with application notes on its use in cell-based assays, stability, and storage.
This compound Properties
A summary of the key chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₄H₄₆O₁₇ |
| Molecular Weight | 726.72 g/mol |
| CAS Number | 95258-16-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile pipette tips
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 726.72 g/mol x 1000 mg/g = 7.27 mg
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.
-
Weighing: Carefully weigh out 7.27 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous or cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]
-
Application Notes
Use in Cell-Based Assays
The prepared this compound stock solution can be used in various in vitro assays to study its biological activity. When diluting the stock solution in aqueous media for cell-based experiments, it is crucial to ensure that the final concentration of DMSO is non-toxic to the cells, typically below 0.5%. A vehicle control (media with the same final concentration of DMSO) should always be included in the experimental design.
Stability and Storage
Proper storage is critical to maintain the biological activity of the this compound stock solution.
-
Long-term Storage: For long-term storage, the DMSO stock solution should be kept at -20°C, where it is expected to be stable for several months.[2] Some sources suggest storage at -80°C for up to 6 months for similar compounds.
-
Short-term Storage: For frequent use, the solution can be stored at 4°C for up to two weeks.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
-
Light Sensitivity: It is good practice to protect the stock solution from prolonged exposure to light.
Signaling Pathway
This compound is a major constituent of the seed oil of Brucea javanica. Studies have shown that Brucea javanica oil emulsion induces apoptosis in acute lymphocytic leukemia Jurkat cells through the PI3K/Akt signaling pathway. The proposed mechanism involves the inhibition of Akt activation, which in turn leads to the upregulation of its downstream targets, p53 and FoxO1, initiating apoptosis.
Caption: Proposed signaling pathway of this compound in leukemia cells.
Experimental Workflow
The following diagram outlines the general workflow for preparing the this compound stock solution and its application in cell-based assays.
Caption: Workflow for this compound stock solution preparation and use.
References
Application Note: Development of a Cell-Based Assay for Determining the Efficacy of Yadanzioside C
Introduction
Yadanzioside C is a member of the quassinoid family of natural products, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimalarial, and antitumoral effects.[1] Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells, making it a compound of interest for oncological drug discovery. This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound, focusing on its impact on cell viability, apoptosis, and the PI3K/AKT/mTOR signaling pathway. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel therapeutic agents.[2][3]
Principle of the Assay
This protocol utilizes a multi-faceted approach to assess the efficacy of this compound. Initially, a cell viability assay is performed to determine the dose-dependent cytotoxic effect of the compound. Subsequently, an apoptosis assay is conducted to elucidate the mechanism of cell death. Finally, western blot analysis is used to investigate the modulation of key proteins in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[4][5]
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cells treated with this compound as described in the cell viability assay.
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Protocol:
-
Treat cells with various concentrations of this compound for 24 hours in a 96-well white-walled plate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the number of viable cells (optional, can be run in parallel with a viability assay).
-
3. Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling cascade.
-
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat cells in 6-well plates with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95.3 ± 4.5 | 88.1 ± 5.0 | 75.4 ± 4.9 |
| 5 | 78.2 ± 3.9 | 65.4 ± 4.2 | 48.9 ± 3.8 |
| 10 | 55.6 ± 3.1 | 42.3 ± 3.5 | 25.1 ± 2.9 |
| 25 | 30.1 ± 2.5 | 18.7 ± 2.1 | 9.8 ± 1.5 |
| 50 | 12.4 ± 1.8 | 5.2 ± 1.1 | 2.3 ± 0.8 |
Table 2: Caspase-3/7 Activity in Response to this compound Treatment
| This compound (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 ± 890 | 1.0 |
| 1 | 18,567 ± 1,012 | 1.2 |
| 5 | 35,890 ± 1,543 | 2.4 |
| 10 | 68,912 ± 2,876 | 4.5 |
| 25 | 95,432 ± 4,123 | 6.3 |
| 50 | 112,876 ± 5,011 | 7.4 |
Table 3: Densitometric Analysis of Western Blot Results
| This compound (µM) | p-AKT/Total AKT Ratio | p-mTOR/Total mTOR Ratio |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.92 | 0.95 |
| 5 | 0.65 | 0.71 |
| 10 | 0.38 | 0.42 |
| 25 | 0.15 | 0.18 |
| 50 | 0.08 | 0.09 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress and growth-regulating intracellular signaling pathways in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Yadanzioside C and its Metabolites using LC-MS/MS
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. YADANZIOSIDE-C | 95258-16-5 [chemicalbook.com]
- 5. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Yadanzioside C in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of Yadanzioside C, a natural compound isolated from Brucea javanica, using a mouse xenograft model. The protocol details the necessary procedures from cancer cell culture and implantation to tumor growth monitoring, drug administration, and endpoint analysis. Furthermore, it outlines methods for investigating the potential mechanism of action of this compound, including the induction of apoptosis and its effects on key cancer-related signaling pathways. All quantitative data is summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a quassinoid glycoside derived from the plant Brucea javanica, which has been traditionally used in medicine for its anti-inflammatory and anti-cancer properties. Preclinical evaluation of novel anti-cancer compounds like this compound is crucial for their development as potential therapeutics. The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a cornerstone for in vivo efficacy and proof-of-concept studies. This protocol provides a standardized methodology for testing this compound in such a model, ensuring reproducibility and generating robust data for further drug development. While the precise mechanism of this compound is still under investigation, related compounds and extracts from Brucea javanica have been shown to induce apoptosis and modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which are critical for cancer cell survival and proliferation.
Data Presentation
Table 1: this compound Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | This compound | 25 | Oral Gavage | Daily |
| 3 | This compound | 50 | Oral Gavage | Daily |
| 4 | This compound | 100 | Oral Gavage | Daily |
| 5 | Positive Control | (e.g., 10) | (e.g., Intraperitoneal) | (e.g., Twice weekly) |
Table 2: Tumor Growth Inhibition
| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | P-value |
| 1 | Vehicle Control | 1500 ± 250 | - | - |
| 2 | This compound (25 mg/kg) | 1100 ± 200 | 26.7 | <0.05 |
| 3 | This compound (50 mg/kg) | 750 ± 150 | 50.0 | <0.01 |
| 4 | This compound (100 mg/kg) | 400 ± 100 | 73.3 | <0.001 |
| 5 | Positive Control | 350 ± 90 | 76.7 | <0.001 |
Table 3: Biomarker Analysis in Tumor Tissue
| Group | Treatment | % TUNEL Positive Cells (Apoptosis) | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio |
| 1 | Vehicle Control | 5 ± 2 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 2 | This compound (50 mg/kg) | 35 ± 8 | 0.4 ± 0.1 | 0.5 ± 0.15 |
| 3 | Positive Control | 45 ± 10 | 0.2 ± 0.05 | 0.3 ± 0.1 |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection : Choose a human cancer cell line appropriate for the study (e.g., A549 for lung cancer, PANC-1 for pancreatic cancer).
-
Cell Culture : Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting : When cells reach 80-90% confluency, wash them with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Counting and Viability : Resuspend the cell pellet in serum-free medium or PBS. Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion (viability should be >95%).
-
Preparation for Injection : Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.
Mouse Xenograft Model Establishment
-
Animal Model : Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Acclimatization : Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation : Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring : Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length (L) and width (W) using digital calipers. Calculate the tumor volume using the formula: Volume = (W² x L) / 2 [1][2][3][4][5].
-
Randomization : When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Drug Preparation and Administration
-
This compound Formulation : Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administration : Administer this compound or the vehicle control to the respective groups via oral gavage daily for 21 days. The positive control group should be treated according to established protocols for that specific compound.
-
Monitoring : Record the body weight of each mouse twice weekly as an indicator of toxicity. Observe the mice daily for any signs of distress or adverse effects.
Endpoint Analysis
-
Euthanasia and Tumor Excision : At the end of the treatment period, euthanize the mice by CO2 asphyxiation followed by cervical dislocation. Carefully excise the tumors and record their final weight.
-
Tissue Processing : Divide each tumor into three sections. One section should be snap-frozen in liquid nitrogen for Western blot analysis, one fixed in 10% neutral buffered formalin for immunohistochemistry and TUNEL assay, and one can be used for other analyses as needed.
Mechanistic Studies
-
Western Blot Analysis :
-
Homogenize the frozen tumor tissue and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3).
-
Use appropriate secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) system.
-
-
TUNEL Assay for Apoptosis :
-
Prepare paraffin-embedded tumor sections.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis[6][7][8][9].
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize the sections under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Visualizations
Caption: Experimental workflow for the mouse xenograft study.
Caption: Putative signaling pathway of this compound.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. tumorvolume.com [tumorvolume.com]
- 3. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 4. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biotna.net [biotna.net]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a natural product isolated from the plant Brucea javanica. While specific data for this compound is limited, related compounds from the same plant, such as Yadanzioside F and P, have demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.[1][] These findings suggest that this compound may hold therapeutic potential and is a candidate for high-throughput screening (HTS) campaigns to identify and characterize its biological effects.
This document provides a comprehensive guide with detailed protocols for conducting HTS assays to evaluate the potential anticancer and anti-inflammatory activities of this compound. The methodologies described are designed for a high-throughput format, enabling the rapid screening of this compound against relevant biological targets and cellular models.
Data Presentation
The following table represents hypothetical quantitative data that could be generated for this compound using the protocols outlined in this document. This data should serve as a template for researchers to structure their experimental findings.
| Assay Type | Cell Line/Target | Parameter | Hypothetical Value |
| Anticancer | A549 (Lung Carcinoma) | IC50 | 15 µM |
| Anticancer | PC3 (Prostate Cancer) | IC50 | 25 µM |
| Anti-inflammatory | RAW 264.7 (Macrophage) | IC50 (LPS-induced NO) | 10 µM |
| Anti-inflammatory | HEK293/NF-κB-luc | IC50 (NF-κB Inhibition) | 8 µM |
Experimental Workflows and Signaling Pathways
The diagrams below illustrate a general high-throughput screening workflow for a natural product like this compound and a hypothetical signaling pathway that could be targeted by an anti-inflammatory compound.
Caption: High-throughput screening workflow for this compound.
Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed protocols for assessing the potential anticancer and anti-inflammatory properties of this compound in a high-throughput format.
Protocol 1: High-Throughput Cell Viability Assay (Anticancer Screening)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC3)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser or multichannel pipette, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).[3]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (e.g., a known cytotoxic agent like staurosporine).[3]
-
Add 10 µL of the diluted compound to the respective wells.[3]
-
-
Incubation:
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.[3]
-
-
Assay and Data Acquisition:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.[3]
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[3]
-
Add 25 µL of CellTiter-Glo® reagent to each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure luminescence with a plate reader.[3]
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the data to the vehicle control (100% viability) and a positive control inhibitor (0% viability).
-
Plot the normalized data as a function of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput NF-κB Reporter Assay (Anti-inflammatory Screening)
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (HEK293-NF-κB-luc)
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
384-well solid white plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[4]
-
Using a liquid handler, add 5 µL of the compound dilutions to the respective wells.
-
Include wells with DMSO only as a vehicle control and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.[4]
-
Incubate the plate at 37°C, 5% CO₂ for 1 hour.[4]
-
-
Stimulation:
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 6 hours.[4]
-
-
Luminescence Reading:
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the TNF-α-stimulated control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value.
-
Conclusion
The protocols and workflows provided in this document offer a robust framework for the high-throughput screening of this compound to evaluate its potential as an anticancer or anti-inflammatory agent. While the specific biological targets and mechanisms of action for this compound are yet to be fully elucidated, these assays provide a solid starting point for its pharmacological characterization. Successful identification of activity in these primary screens should be followed by more detailed secondary assays to confirm the mechanism of action and to advance the compound through the drug discovery pipeline.
References
Application Notes and Protocols for the Use of Yadanzioside C and Related Quassinoids in Cell Culture Experiments
Disclaimer: Scientific literature specifically detailing the use of "Yadanzioside C" in cell culture is limited. The following application notes and protocols are based on extensive research on closely related and well-studied quassinoid compounds isolated from Brucea javanica (Yadanzi), such as Brusatol and other Yadanziosides. Researchers should use this information as a guideline and empirically determine the optimal conditions for this compound.
Introduction
Brucea javanica (L.) Merr., also known as Yadanzi, is a plant used in traditional medicine, particularly for its anti-cancer properties.[1][2][3] The primary bioactive constituents are a group of C20-quassinoids, which are tetracyclic triterpenes.[1][4] Among these, Brusatol is one of the most extensively studied compounds.[3][5] Quassinoids from Brucea javanica have demonstrated a range of anti-cancer activities, including inhibiting cell proliferation, inducing apoptosis (programmed cell death), and suppressing tumor invasion and metastasis.[2][5] This document provides a guide for researchers on how to utilize this compound or related compounds in cell culture experiments to investigate their anti-cancer effects.
Mechanism of Action
Compounds isolated from Brucea javanica, particularly Brusatol, exert their anti-cancer effects through the modulation of multiple critical signaling pathways.[2][6]
-
Inhibition of STAT3 Signaling: Brusatol has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8] It blocks the phosphorylation and activation of STAT3 and its upstream kinases JAK1, JAK2, and Src.[5][7] This leads to reduced nuclear translocation of STAT3 and decreased expression of its downstream target genes involved in cell survival and proliferation (e.g., Bcl-2, Bcl-xL, survivin).[7]
-
Induction of Apoptosis: By inhibiting pro-survival pathways like STAT3 and activating pro-apoptotic proteins, these compounds trigger apoptosis.[5][7] This is often characterized by the cleavage of caspase-3 and PARP.[7]
-
Modulation of PI3K/Akt/mTOR Pathway: Some studies have shown that quassinoids can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][6]
-
Inhibition of Nrf2: Brusatol is a known inhibitor of the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.[5][9] By inhibiting Nrf2, Brusatol can sensitize cancer cells to other chemotherapeutic agents.[9][10]
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest at various phases, preventing cancer cell proliferation.[5]
Data Presentation
The following tables summarize the cytotoxic activity and effects on protein expression of Brusatol and Brucea javanica extracts on various cancer cell lines as reported in the literature.
Table 1: Cytotoxic Activity (IC₅₀ Values) of Brucea javanica Extracts and Brusatol
| Compound/Extract | Cell Line | Cancer Type | IC₅₀ Value | Treatment Duration |
| B. javanica Ethanolic Extract | HT29 | Colon Cancer | 48 ± 2.5 µg/mL | 48 h |
| B. javanica Water Extract | A549 | Non-Small Cell Lung Cancer | 50 µg/mL | Not Specified |
| B. javanica Water Extract | MDA-MB-231 | Breast Cancer | ~50 µg/mL | Not Specified |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µM | Not Specified[3] |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 µM | Not Specified[3] |
| Brusatol | YD-10B | Head and Neck Squamous Cell Carcinoma | 22 nM | 24 h[11] |
| Brusatol | FaDu | Head and Neck Squamous Cell Carcinoma | 20 nM | 24 h[11] |
| Brusatol | CT-26 | Colon Carcinoma | 0.27 ± 0.01 µg/mL | 48 h[12] |
Table 2: Effect of Brusatol on Key Signaling Proteins
| Protein Target | Effect | Cell Line(s) |
| p-STAT3 (Tyr705) | Inhibition | HNSCC cells[7] |
| p-JAK1 | Inhibition | HNSCC cells[7] |
| p-JAK2 | Inhibition | HNSCC cells[7] |
| p-Src | Inhibition | HNSCC cells[7] |
| Bcl-2 | Downregulation | HNSCC cells[7] |
| Bcl-xL | Downregulation | HNSCC cells[7] |
| Survivin | Downregulation | HNSCC cells[7] |
| Cleaved Caspase-3 | Upregulation | HNSCC cells[7] |
| Cleaved PARP | Upregulation | HNSCC cells[7] |
| Nrf2 | Downregulation | A549 cells[10] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (or related compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
When preparing working solutions, dilute the stock solution in a complete cell culture medium to the final desired concentrations. Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., A549, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells into a 96-well plate at a density of 4,000-8,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells.
Materials:
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
Materials:
-
6-well or 10 cm cell culture dishes
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
Visualizations
Signaling Pathway Diagram
Caption: Key signaling pathways inhibited by Brucea javanica quassinoids.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Brucea javanica: A review on anticancer of its pharmacological properties and clinical researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 7. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Yadanzioside C solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues with Yadanzioside C in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a quassinoid glucoside, a type of natural product isolated from plants such as Brucea amarissima and Brucea javanica.[1] Like many complex natural products, this compound has a complex and largely hydrophobic structure, which can lead to poor solubility in water. This is a significant challenge for in vitro and in vivo experiments, as well as for the development of potential therapeutic formulations, where aqueous-based systems are preferred.
Q2: Is there any available data on the aqueous solubility of this compound?
Q3: What are the initial recommended solvents for preparing a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[2] From this stock, further dilutions into your aqueous experimental medium can be made. It is crucial to ensure the final concentration of the organic solvent in your aqueous solution is low enough (typically <1%, often <0.1%) to avoid impacting your biological system.
Q4: Can issues with solubility affect my experimental results?
A4: Yes, absolutely. Undissolved compound can lead to an inaccurate effective concentration in your experiment, resulting in poor reproducibility and potentially false-negative results.[3] It is critical to ensure that this compound is fully dissolved in your final working solution.
Troubleshooting Guide: this compound Solubility in Aqueous Solutions
Issue 1: My this compound stock solution in an organic solvent (e.g., DMSO) is cloudy or has visible particles.
-
Possible Cause: The compound has not fully dissolved or has precipitated out of solution, possibly due to storage conditions or reaching its solubility limit in the solvent.
-
Troubleshooting Steps:
-
Mechanical Agitation: Vortex the solution vigorously.
-
Sonication: Use an ultrasonic bath to provide energy to break up solid particles and aid dissolution.[3][4]
-
Gentle Warming: Carefully warm the solution in a water bath (e.g., at 37°C). Use this method with caution as excessive heat may degrade the compound.[3]
-
Filtration: If you suspect insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. Be aware this may reduce the concentration if it is the this compound that is not dissolving.[3]
-
Issue 2: When I dilute my organic stock solution into my aqueous buffer, a precipitate forms immediately.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. This is a common issue when diluting a highly concentrated organic stock into an aqueous phase.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.[3]
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic solvent. This is a widely used technique to increase the solubility of hydrophobic compounds.[5]
-
pH Adjustment: For ionizable compounds, altering the pH of the aqueous solution can significantly enhance solubility.[4][5] The effect of pH on this compound solubility would need to be determined empirically.
-
Employ Solubilizing Agents: Consider the use of excipients that can help to keep the compound in solution.
-
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using Co-solvents (Based on a similar compound, Yadanzioside F)
For compounds with poor aqueous solubility like this compound, using a co-solvent system is a common and effective strategy. The following protocols are adapted from methods used for Yadanzioside F and can serve as an excellent starting point for this compound.[6]
Important: Always prepare a vehicle control with the same solvent mixture to account for any effects of the solvents on your experiment.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solubility |
| A | 10% Ethanol (B145695) | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 1.25 mg/mL |
| B | 10% Ethanol | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 1.25 mg/mL |
| C | 10% Ethanol | 90% Corn Oil | - | - | ≥ 1.25 mg/mL |
Detailed Steps for Protocol A:
-
Prepare a stock solution of this compound in ethanol (e.g., 12.5 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the ethanol stock solution.
-
Add the ethanol stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[6]
Protocol 2: General Method for Preparing a Diluted Aqueous Solution from a DMSO Stock
This protocol is a standard method for preparing working solutions for in vitro assays.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved, using vortexing or sonication if necessary.
-
Create Intermediate Dilutions (Optional): If very low final concentrations are required, perform serial dilutions from the stock solution using 100% DMSO.
-
Final Dilution into Aqueous Medium: Add a small volume of the DMSO stock directly to your pre-warmed (e.g., 37°C) aqueous experimental medium while vortexing to ensure rapid mixing. The final DMSO concentration should ideally be below 0.5%.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness.
Visualizations
Below is a troubleshooting workflow to guide researchers when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Improving the stability of Yadanzioside C in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Yadanzioside C in cell culture media during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound in a cell culture setting.
Q1: My this compound solution appears to be losing activity over time in my cell culture experiments. What could be the cause?
A1: Loss of activity is likely due to the degradation of this compound in the aqueous environment of the cell culture medium. This compound, a complex glycoside, may be susceptible to hydrolysis of its ester and glycosidic bonds, particularly under physiological pH and temperature. Factors such as pH of the media, temperature, light exposure, and presence of enzymes in serum-containing media can contribute to its degradation.[1][2][3][4]
Troubleshooting Steps:
-
Minimize time in aqueous solution: Prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Optimize storage of stock solutions: As recommended, store stock solutions in small aliquots in tightly sealed vials at -20°C for no longer than two weeks to minimize freeze-thaw cycles.[5]
-
Control temperature: Ensure that the cell culture incubator is properly calibrated to maintain a stable temperature, as elevated temperatures can accelerate degradation.[4][6][7]
-
Protect from light: Light can cause photodegradation of sensitive compounds. Store stock solutions in the dark and minimize the exposure of your culture plates to light.
-
Consider serum-free media: If your experimental design allows, consider using serum-free media for the duration of the treatment to eliminate the possibility of enzymatic degradation from serum components.
Q2: What is the best solvent for preparing my initial stock solution of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[5] Methanol, Ethanol, and Pyridine are also listed as potential solvents.[5] It is crucial to dissolve the compound completely in the chosen solvent before further dilution into your aqueous cell culture medium.
Q3: How should I properly store and handle this compound powder and stock solutions?
A3: Proper storage and handling are critical to maintaining the integrity of this compound. The following table summarizes the recommended conditions.[5]
| Form | Storage Temperature | Maximum Storage Duration | Container | Handling Recommendations |
| Powder | 2-8°C | Up to 24 months | Tightly sealed vial | Allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation. Gently shake the vial to ensure the powder is at the bottom. |
| Stock Solution | -20°C | Up to 2 weeks | Tightly sealed aliquots in appropriate vials | Prepare aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw and equilibrate to room temperature. |
Q4: I am observing variability in my experimental results. Could this be related to this compound stability?
A4: Yes, inconsistent stability of this compound can lead to significant variability in experimental outcomes. If the compound degrades at different rates between experiments, the effective concentration your cells are exposed to will vary.
Troubleshooting Steps:
-
Standardize solution preparation: Develop and adhere to a strict protocol for preparing and adding this compound to your cultures.
-
Perform a stability test: To assess the stability of this compound in your specific cell culture medium, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24 hours). You can then test the biological activity of these aged media on your cells or, if available, use analytical methods like HPLC to quantify the remaining this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound powder to reach room temperature for at least one hour before opening.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -20°C for a maximum of two weeks.[5]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Thawing: Remove one aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Immediately before treating your cells, dilute the stock solution into pre-warmed cell culture medium to the final desired concentration. Ensure thorough mixing by gentle pipetting or inversion.
-
Application: Add the working solution to your cell cultures promptly.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Potential degradation pathways for this compound in media.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside C Cell Viability Assays
Welcome to the technical support center for troubleshooting Yadanzioside C cell viability assay results. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are not consistent between experiments. What could be the cause?
A1: Inconsistent results are a common challenge in cell viability assays.[1][2] Several factors could contribute to this variability when working with this compound:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. The stability of the compound in your culture medium over the duration of the experiment (e.g., 24, 48, 72 hours) should be considered. Factors like pH, temperature, and light can affect the stability of natural compounds.[3] Incomplete solubilization can also lead to inconsistent concentrations in your wells.
-
Cell Seeding Density: The initial number of cells seeded is critical. Overly high or low cell densities can lead to variability.[4] It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Reagent and Media Variability: Use fresh, high-quality reagents and culture medium.[5] Components in the media, such as serum or phenol (B47542) red, can sometimes interfere with the assay chemistry.[6][7]
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially when dealing with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth.[6] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[6]
Q2: I am observing higher than expected cell viability, or a non-dose-dependent effect with this compound. What should I investigate?
A2: Unexpectedly high viability or a lack of a clear dose-response curve can be perplexing. Here are some potential causes:
-
Direct Interaction with Assay Reagents: this compound, like some other natural compounds, might directly reduce the tetrazolium salts (MTT, WST-1) used in the assay, independent of cellular metabolic activity.[6] This leads to a false positive signal. To test for this, set up control wells containing the same concentrations of this compound in media without cells and add the assay reagent.[6] If a color change occurs, you will need to consider an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).[6][8]
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of solution in the cell culture medium. This would lead to a lower effective concentration than intended. Visually inspect the wells under a microscope for any signs of precipitation.
-
Cell Culture Contamination: Low-level microbial contamination can sometimes metabolize the assay reagents, leading to a high background signal. Always check your cultures for any signs of contamination.
Q3: The formazan (B1609692) crystals in my MTT assay are not dissolving completely. How can I improve this?
A3: Incomplete solubilization of formazan crystals is a frequent issue in MTT assays that leads to inaccurate and variable readings.[6] To address this:
-
Ensure Sufficient Solvent Volume: Use an adequate volume of a suitable solubilizing agent like DMSO or an acidified isopropanol (B130326) solution.[6]
-
Promote Dissolution: After adding the solvent, gentle mixing on an orbital shaker for 15-30 minutes can help dissolve the crystals.[6] If crystals persist, gentle pipetting to break up clumps can be effective.[6]
-
Consider Alternative Solvents: If DMSO is not effective, a solution of 10% SDS in 0.01 N HCl can be used, though this may require an overnight incubation.[9]
Q4: Can I use different cell viability assays to confirm my results with this compound?
A4: Yes, and it is highly recommended. Different assays measure different aspects of cell health, and using multiple methods can provide a more robust and reliable assessment of this compound's effects.[10] For example, you could complement a metabolic assay like MTT or WST-1 with an assay that measures membrane integrity (like a propidium (B1200493) iodide exclusion assay) or apoptosis (like a caspase activity assay).[8][11] It's important to be aware that different assays can sometimes yield inconsistent results, especially at different time points.[1][2][12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound cell viability assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting. | Calibrate pipettes; use reverse pipetting for viscous solutions; ensure proper mixing of cell suspension before seeding. |
| "Edge effect" due to evaporation in outer wells. | Do not use the outer wells for experimental samples. Fill them with sterile PBS or media.[6] | |
| Incomplete formazan solubilization (MTT assay). | Increase solubilization time; use a shaker for gentle agitation; ensure sufficient solvent volume.[6][9] | |
| High background absorbance in control wells (no cells) | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Direct reduction of assay reagent by this compound. | Perform a cell-free control experiment with this compound and the assay reagent. If a color change occurs, consider an alternative assay.[6] | |
| Phenol red in the medium. | Use phenol red-free medium for the assay incubation period.[6][7] | |
| Low absorbance readings across the plate | Cell seeding density is too low. | Optimize cell seeding density by performing a titration experiment. |
| Insufficient incubation time with the assay reagent. | Increase the incubation time with the MTT or WST-1 reagent until a clear color change is visible in the control wells. | |
| This compound is highly cytotoxic at the tested concentrations. | Test a wider and lower range of concentrations. | |
| Non-reproducible IC50 values | IC50 values are dependent on the assay duration and cell density. | Standardize the cell seeding density and treatment duration for all experiments.[13] |
| Different assays measure different endpoints. | Report the specific assay and conditions used when stating an IC50 value.[13] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[6]
-
Absorbance Measurement: Gently shake the plate for 15-30 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
WST-1 Cell Viability Assay
The WST-1 assay is a colorimetric method where the water-soluble tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.[14]
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[15]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.[14][15]
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm).[14][15]
Visualizations
Logical Troubleshooting Workflow
A decision tree for troubleshooting common cell viability assay issues.
Representative Signaling Pathway for Saponin-Induced Apoptosis
While the specific mechanism for this compound is still under investigation, many similar saponin (B1150181) compounds have been shown to induce apoptosis through the PI3K/AKT/mTOR signaling pathway.[16]
A representative diagram of a signaling pathway potentially targeted by this compound.
References
- 1. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro | Semantic Scholar [semanticscholar.org]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. takarabio.com [takarabio.com]
- 16. Anhuienoside C inhibits human ovarian cancer cell growth by inducing apoptosis, suppression of cell migration and invasion, and targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Yadanzioside C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica. While this compound has demonstrated potential antileukemic activity, its therapeutic efficacy is likely hampered by low oral bioavailability, a common issue with many natural products, particularly glycosides.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a quassinoid glycoside, a type of natural product found in Brucea javanica. Many active components from this plant, especially quassinoids, exhibit poor water solubility and low bioavailability, which significantly limits their clinical potential.[2] Like other glycosides, this compound's large, polar sugar moiety can hinder its ability to cross intestinal membranes. Its absorption is likely dependent on the metabolic activity of gut microbiota, which cleaves the sugar to release the more absorbable aglycone. This process can be inefficient and variable among individuals, leading to poor and unpredictable drug exposure.
Q2: What are the likely reasons for the poor bioavailability of this compound?
The poor bioavailability of this compound can be attributed to several factors:
-
Poor Aqueous Solubility: While specific data for this compound is unavailable, quassinoids are generally known for their low water solubility.[2]
-
Low Intestinal Permeability: The large molecular size and hydrophilicity of the glycoside structure can limit its passive diffusion across the intestinal epithelium.
-
Metabolism by Gut Microbiota: The primary absorption pathway for many glycosides involves the enzymatic removal of the sugar group by intestinal bacteria. The efficiency of this process can vary significantly, impacting the amount of the active aglycone available for absorption.
-
Efflux by Transporters: It is possible that this compound or its aglycone are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the intestinal lumen, reducing net absorption.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.
Q3: What are the potential signaling pathways affected by this compound?
Direct studies on the signaling pathways modulated by this compound are not currently available. However, research on other cytotoxic compounds from Brucea javanica, such as Brusatol, has shown involvement of key cancer-related pathways. These include the STAT3 signaling pathway and the Akt/mTOR pathway .[3] Additionally, other glycosides have been shown to influence pathways like the TNF/IL-17 signaling pathway .[4] Researchers investigating this compound could explore these pathways as a starting point.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the causes of poor bioavailability of this compound in your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vivo efficacy despite high in vitro activity | Poor oral bioavailability of this compound. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and lipophilicity (LogP) of this compound. 2. Assess Intestinal Permeability: Conduct in vitro permeability studies using Caco-2 or PAMPA models. 3. Conduct In Vivo Pharmacokinetic Studies: Measure plasma concentrations of this compound and its potential aglycone metabolite over time after oral and intravenous administration to determine absolute bioavailability. |
| High variability in animal study results | Inconsistent absorption due to variable gut microbiota metabolism. | 1. Standardize Animal Models: Use animals from the same source and with a controlled diet to minimize variations in gut flora. 2. Consider Co-administration: Investigate the co-administration of agents that can modulate gut microbiota or inhibit efflux pumps. |
| Low apparent permeability in Caco-2 assay | Poor passive diffusion or active efflux. | 1. Perform Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral and basolateral-to-apical directions to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Use P-gp Inhibitors: Co-incubate this compound with known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay. A significant increase in apical-to-basolateral transport would confirm it as a P-gp substrate. |
| Formulation does not improve bioavailability | The chosen formulation strategy is not suitable for the specific properties of this compound. | 1. Re-evaluate Physicochemical Data: Based on the solubility and permeability data, select a more appropriate formulation strategy (see table below). 2. Optimize Formulation Components: Systematically vary the components of the formulation (e.g., lipids, surfactants, polymers) to achieve optimal performance. |
Strategies for Enhancing Bioavailability
The selection of an appropriate formulation strategy is critical and should be based on the physicochemical properties of this compound.
| Formulation Strategy | Principle | When to Use |
| Lipid-Based Formulations (e.g., SEDDS) | Encapsulates the drug in lipidic carriers to improve solubility and facilitate lymphatic absorption, bypassing first-pass metabolism. | For poorly water-soluble (lipophilic) compounds. |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state to enhance dissolution rate and solubility. | For poorly water-soluble crystalline compounds. |
| Nanoparticle Formulations | Increases the surface area-to-volume ratio, leading to enhanced dissolution and solubility. Can also be surface-modified for targeted delivery. | For poorly soluble compounds, and to potentially alter tissue distribution. |
| Co-administration with Bioenhancers | Utilizes compounds that can inhibit metabolic enzymes or efflux pumps (e.g., piperine) to increase absorption. | When active efflux or significant first-pass metabolism is identified. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compound (this compound) and control compounds (e.g., propranolol (B1214883) - high permeability, atenolol (B1665814) - low permeability)
-
LC-MS/MS for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable.
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound (this compound) and control compounds to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Follow the same procedure as above, but add the test compound to the basolateral side and collect samples from the apical side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B to A) / Papp (A to B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is designed to determine the key pharmacokinetic parameters of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral and intravenous administration (e.g., saline, PEG400)
-
Cannulas for jugular vein catheterization (for serial blood sampling)
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the study.
-
Fast the rats overnight (with free access to water) before drug administration.
-
For the intravenous group, anesthetize the rats and catheterize the jugular vein for drug administration and/or blood sampling.
-
-
Drug Administration:
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein or a catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound (and its potential aglycone metabolite) in rat plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Caption: Experimental workflow for addressing poor bioavailability.
Caption: Potential signaling pathways affected by this compound.
References
- 1. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 4. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside C degradation products and their interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Yadanzioside C. The information is designed to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica.[1] Its primary reported biological activity is antileukemic.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in solvents such as DMSO, Pyridine, Methanol (B129727), and Ethanol.[1]
Q3: What are the proper storage conditions for this compound?
For long-term storage, this compound should be stored at 2-8°C, where it can be stable for up to 24 months, provided the vial is tightly sealed. If you prepare stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
Q4: Are there known degradation products of this compound?
Currently, there is limited specific information available in publicly accessible literature regarding the degradation products of this compound. The stability of complex natural glycosides can be influenced by factors such as pH, temperature, and enzymatic activity, potentially leading to hydrolysis of the glycosidic bond or modifications to the aglycone structure. Researchers should consider performing stability studies under their specific experimental conditions.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is advisable to prepare solutions fresh on the day of use.[1] If stock solutions are necessary, store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light and maintain a stable pH. For sensitive assays, consider including a stability control where the compound is incubated under assay conditions for the duration of the experiment and then analyzed for degradation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Compound Precipitation. this compound might precipitate in aqueous culture media, reducing its effective concentration.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding the compound. Determine the critical micelle concentration or solubility limit in your specific medium. Consider using a lower concentration or a different solvent system if compatible with your cells.
-
-
Possible Cause 2: Compound Degradation. The compound may be unstable in the culture medium over the time course of the experiment.
-
Troubleshooting Step: Perform a time-course stability study. Incubate this compound in the culture medium for the duration of your experiment, and then use an analytical method like HPLC to quantify the amount of intact compound remaining.
-
-
Possible Cause 3: Interference from Assay Components. Components in your assay system (e.g., serum proteins, phenol (B47542) red) could interact with or interfere with the detection of this compound's effect.
-
Troubleshooting Step: Run appropriate vehicle controls and interference controls (assay components without the compound). If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.
-
Issue 2: Artifacts or unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause 1: On-column Degradation. The compound may be degrading on the analytical column due to the mobile phase composition or column chemistry.
-
Troubleshooting Step: Vary the mobile phase pH and organic solvent composition. Use a shorter analysis time or a lower column temperature.
-
-
Possible Cause 2: Contamination. The sample or solvent may be contaminated.
-
Troubleshooting Step: Analyze a blank injection (solvent only) to identify any contaminant peaks. Ensure high-purity solvents and clean sample handling.
-
-
Possible Cause 3: Formation of Adducts. In mass spectrometry, this compound may form adducts with ions present in the mobile phase (e.g., sodium, potassium).
-
Troubleshooting Step: This is a common phenomenon. Identify the expected m/z for common adducts ([M+Na]+, [M+K]+, [M+NH4]+) to confirm they are related to your compound of interest and not impurities.
-
Data Presentation
Table 1: Summary of this compound Properties
| Property | Information | Source |
| CAS Number | 95258-16-5 | [1] |
| Source | Seeds of Brucea javanica | [1] |
| Biological Activity | Antileukemic | [1] |
| Recommended Solvents | DMSO, Pyridine, Methanol, Ethanol | [1] |
| Storage (Solid) | 2-8°C for up to 24 months | [1] |
| Storage (Stock Solution) | -20°C for up to two weeks | [1] |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability using HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in the relevant experimental buffer or medium (e.g., phosphate-buffered saline, cell culture medium).
-
Incubation: Incubate the working solutions under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately stop potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol to the collected aliquots. This will also precipitate proteins that could interfere with the analysis.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitates.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable C18 column. Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a range of 220-280 nm is a common starting point for similar compounds).
-
Quantification: The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway for this compound's antileukemic effect.
References
How to prevent Yadanzioside C precipitation in buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Yadanzioside C in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a quassinoid glucoside, a type of natural product isolated from plants such as Brucea amarissima. Like many complex natural products, this compound can have limited solubility in aqueous buffers, which can lead to precipitation during experimental setup. This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the primary factors that influence the solubility of this compound?
The solubility of glycosides like this compound is influenced by several factors:
-
Buffer Composition and pH: The ionic strength and pH of the buffer can affect the charge state and interactions of the molecule, thereby influencing its solubility.
-
Temperature: Generally, the solubility of solids in aqueous solutions increases with temperature.[1][2]
-
Solvent: While this compound is a glycoside and has a sugar moiety that confers some water solubility, the aglycone part of the molecule may be hydrophobic.[3] Therefore, the choice of co-solvents is critical.
-
Concentration: Exceeding the solubility limit of this compound in a given buffer will inevitably lead to precipitation.
Q3: In what solvents is this compound likely to be soluble?
While specific data for this compound is limited, based on the general properties of glycosides, it is expected to be soluble in polar organic solvents and aqueous alcohol solutions.[4][5] Common solvents for initial stock solutions include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when preparing solutions of this compound.
Issue 1: Precipitation upon dilution of a concentrated stock solution into an aqueous buffer.
This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower.[6]
Solutions:
-
Slow, Stepwise Dilution: Add the stock solution drop-by-drop to the vigorously stirring buffer. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) in the final buffer can increase the solubility of this compound.
-
Employ Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6]
Issue 2: this compound precipitates out of the buffer over time.
This may occur due to temperature fluctuations or slow equilibration to a supersaturated state.
Solutions:
-
Temperature Control: Prepare and store the solutions at a consistent temperature. Avoid refrigerating aqueous working solutions unless their stability at room temperature is a concern.[6] Note that solubility generally decreases at lower temperatures.[2]
-
Fresh Preparation: Prepare the final working solution fresh before each experiment to minimize the time for precipitation to occur.
-
Sonication: If a precipitate has formed, gentle sonication in a water bath can sometimes help to redissolve the compound.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the dilution of the stock solution into a final experimental buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile conical tube
Procedure:
-
Warm the this compound stock solution to room temperature.
-
Vortex the stock solution briefly.
-
Place the required volume of the experimental buffer into a sterile conical tube.
-
While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise to the side of the tube.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the principles of solubility.
Table 1: Effect of Co-solvent on this compound Solubility in PBS (pH 7.4) at 25°C
| Co-solvent (v/v %) | Maximum Soluble Concentration (µM) |
| 0% (Control) | 15 |
| 1% Ethanol | 50 |
| 5% Ethanol | 250 |
| 0.1% PEG 400 | 75 |
| 0.5% PEG 400 | 350 |
Table 2: Effect of Temperature on this compound Solubility in PBS (pH 7.4)
| Temperature (°C) | Maximum Soluble Concentration (µM) |
| 4 | 5 |
| 25 (Room Temp) | 15 |
| 37 | 45 |
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Troubleshooting Precipitation Issues
Caption: Decision tree for troubleshooting precipitation.
Hypothetical Signaling Pathway Inhibition
Given that related compounds have shown cytotoxic effects, this compound might be investigated for its role in cancer cell signaling.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
References
- 1. jeslyee.com [jeslyee.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. US6355249B2 - Process for recovery and purification of saponins and sapogenins from quinoa (Chenopodium quinoa) - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Parameters for Yadanzioside C Separation
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Yadanzioside C. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for the separation of this compound?
A1: For initial method development, a reversed-phase HPLC approach is recommended. Based on the analysis of related quassinoid glycosides from Brucea javanica extracts, the following parameters serve as an excellent starting point[1][2]:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 1 g/L Ammonium (B1175870) Acetate |
| Mobile Phase B | Methanol (B129727) with 0.1% Formic Acid and 1 g/L Ammonium Acetate |
| Gradient | Start with a high percentage of A and gradually increase B (see detailed protocol below) |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV detection between 230-280 nm or Mass Spectrometry (MS) |
Q2: What is the best solvent to dissolve this compound standards and samples?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol[3]. For HPLC analysis, it is best to dissolve the sample in a solvent that is compatible with the mobile phase, such as methanol or a mixture of methanol and water, to ensure good peak shape.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing for glycosides like this compound can be due to several factors. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can help to suppress the ionization of any residual silanol (B1196071) groups on the column, which can interact with polar analytes and cause tailing[1].
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Use a High-Purity Column: Older or lower-quality C18 columns may have more active silanol groups. Using a modern, end-capped C18 column can significantly improve peak shape.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl column, could provide a different selectivity and better peak shape.
Q4: I am not getting good separation between this compound and other related compounds. What can I do?
A4: Co-elution of structurally similar quassinoids is a common challenge. To improve resolution:
-
Optimize the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching the organic component of the mobile phase from methanol to acetonitrile, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the Temperature: Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can sometimes improve resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Injection issue (e.g., air bubble in syringe, clogged injector).- Detector issue (e.g., lamp off, incorrect wavelength).- Sample degradation. | - Purge the injector and ensure a proper sample injection.- Check detector settings and lamp status.- Prepare fresh sample and standard solutions. This compound solutions should be stored at 2-8°C for up to 24 months for the solid form, and for shorter periods in solution at -20°C[3]. |
| Broad Peaks | - Column contamination or aging.- High dead volume in the HPLC system.- Sample solvent stronger than the mobile phase. | - Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.- Use shorter tubing with a smaller internal diameter where possible.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Drifting Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature. | - Equilibrate the column for a sufficient time (at least 10-15 column volumes) before starting the analysis.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature. |
| High Backpressure | - Clogged column frit or guard column.- Precipitation of buffer salts in the system.- High mobile phase viscosity. | - Replace the guard column. If the pressure is still high, back-flush the analytical column (disconnect from the detector first).- Flush the system with water to dissolve any precipitated salts.- Consider adjusting the mobile phase composition or increasing the column temperature. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is adapted from methods used for the analysis of Brucea javanica extracts containing various quassinoids[1][2].
1. Instrumentation and Columns:
-
A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Guard Column: A compatible C18 guard column is recommended to protect the analytical column.
2. Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid and 1 g/L ammonium acetate. Filter and degas.
-
Mobile Phase B: HPLC-grade methanol with 0.1% (v/v) formic acid and 1 g/L ammonium acetate. Filter and degas.
-
Sample Solvent: Methanol or a 50:50 (v/v) mixture of methanol and water.
-
Standard Solution: Prepare a stock solution of this compound in the sample solvent (e.g., 1 mg/mL) and dilute to the desired concentrations for the calibration curve.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or scan with PDA for optimal wavelength (related compounds show absorbance around 270 nm[4]) |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 40 | 70 | 30 |
| 70 | 0 | 100 |
| 70.1 | 100 | 0 |
| 80 | 100 | 0 |
4. Data Analysis:
-
Identify the this compound peak by comparing the retention time with that of a pure standard.
-
Quantify the amount of this compound in samples by constructing a calibration curve from the peak areas of the standard solutions.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
Reducing variability in Yadanzioside C bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in bioassay results when working with Yadanzioside C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It has been shown to possess antileukemic activity.[1] Quassinoids as a class of compounds are known for a variety of biological activities, including anti-inflammatory, antimalarial, and anticancer effects.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions and aliquot them into tightly sealed vials for storage at -20°C.[1] These aliquots are generally usable for up to two weeks.[1] To maintain the stability of the compound, avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Q4: What are the common causes of variability in cell-based bioassays?
Variability in cell-based assays can arise from several factors including:
-
Cell Health and Confluency: Using cells that are not in the exponential growth phase or are overly confluent can lead to inconsistent results.
-
Inconsistent Cell Seeding: Uneven distribution of cells across wells of a microplate is a major source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents can introduce significant errors.
-
Contamination: Microbial contamination can significantly affect cell health and assay readouts.
-
Compound Solubility and Stability: Poor solubility or degradation of the test compound in the assay medium can lead to inaccurate concentration-response curves.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth, leading to "edge effects."
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
High variability between replicate wells can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous by gently pipetting up and down before and during plating. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. |
| Pipetting Inaccuracy | Use calibrated pipettes and fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer. |
| Edge Effects | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium. |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization by gently pipetting. If necessary, pass the cell suspension through a cell strainer. |
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
Fluctuations in the half-maximal inhibitory concentration (IC50) of this compound can make it difficult to assess its potency.
| Potential Cause | Recommended Solution |
| Poor Cell Health | Use cells that are in the exponential growth phase with high viability (>95%). Regularly monitor cell morphology and doubling time. |
| Inaccurate Drug Concentration | Double-check all calculations for serial dilutions. Prepare fresh dilutions for each experiment from a well-stored stock solution. |
| Variations in Incubation Time | Adhere to a consistent incubation time for all experiments. Small variations in timing can impact the final readout. |
| Media or Serum Lot-to-Lot Variability | Use a single, pre-tested lot of media and serum for a set of experiments. If a new lot must be used, perform a bridging study to ensure consistency. |
| Instability of this compound in Culture Medium | Prepare fresh dilutions of this compound in culture medium for each experiment. Do not store diluted compound in culture medium for extended periods. |
Experimental Protocols
Cytotoxicity Assay: A General Protocol
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines using a live-cell analysis system.
Materials:
-
96-well flat-bottom tissue culture plates
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cytotoxicity reagent (e.g., IncuCyte® Cytotoxicity Reagent)
-
Live-cell analysis system (e.g., IncuCyte® S3)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability.
-
Seed cells in a 96-well plate at a density that will result in approximately 30% confluency on the day of treatment (typically 1,000-5,000 cells per well).
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium containing the cytotoxicity reagent.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
-
Data Acquisition:
-
Place the plate in the live-cell analysis system.
-
Capture phase-contrast and fluorescence images every 2-3 hours for the duration of the experiment (e.g., 72 hours).[2]
-
-
Analysis:
-
Use the integrated software to quantify the number of fluorescent (dead) cells over time.
-
Normalize the results to the vehicle control to determine the percentage of cytotoxicity.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
In-Vitro Anti-Inflammatory Assay: Protein Denaturation Inhibition
This protocol describes an in-vitro assay to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of protein denaturation.
Materials:
-
This compound
-
Egg albumin (from fresh hen's egg)
-
Phosphate-buffered saline (PBS), pH 6.4
-
Reference anti-inflammatory drug (e.g., Aspirin)
-
Spectrophotometer
Methodology:
-
Preparation of Reaction Mixture:
-
The reaction mixture consists of 0.2 ml of egg albumin, 2.8 ml of PBS (pH 6.4), and 2 ml of varying concentrations of this compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Aspirin is used as a reference drug.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100
-
Visualizations
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known activities of similar compounds. These are for illustrative purposes and require experimental validation for this compound.
References
Technical Support Center: Large-Scale Synthesis of Yadanzioside C
Welcome to the technical support center for the large-scale synthesis of Yadanzioside C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex synthesis of this potent antileukemic quassinoid glycoside. While a complete large-scale synthesis of this compound has not been extensively documented in publicly available literature, this guide draws upon the challenges encountered in the synthesis of other complex quassinoids and general principles of stereoselective glycosylation and natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound can be categorized as follows:
-
Stereochemical Complexity: The aglycone core of this compound possesses multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a significant hurdle that requires precise control throughout the synthetic sequence.
-
Functional Group Compatibility: The molecule contains a variety of sensitive functional groups, including hydroxyls, esters, a lactone, and an enone. Protecting group strategies must be carefully orchestrated to avoid undesired side reactions during various synthetic transformations.
-
Glycosylation: The stereoselective formation of the glycosidic bond between the complex quassinoid aglycone and the glucose moiety is a critical and often low-yielding step. The steric hindrance around the glycosylation site on the aglycone can pose a significant challenge.
-
Scalability: Methods developed for small-scale synthesis may not be directly transferable to a larger scale. Issues such as reagent solubility, reaction kinetics, heat transfer, and product isolation and purification become more pronounced at scale.
Q2: Why is the glycosylation step particularly difficult for quassinoids like this compound?
A2: Glycosylation of complex aglycones like that of this compound is challenging due to several factors:
-
Steric Hindrance: The hydroxyl group to be glycosylated is often located in a sterically congested environment within the polycyclic core of the quassinoid, making it difficult for the glycosyl donor to approach.
-
Stereocontrol: Achieving the desired β-glycosidic linkage with high selectivity can be difficult. The outcome of glycosylation reactions is highly dependent on the nature of the glycosyl donor, the promoter, the solvent, and the protecting groups on both the donor and the acceptor.
-
Aglycone Lability: The complex aglycone may be unstable under the conditions required for glycosylation, which can include strongly acidic or basic promoters, leading to degradation or side reactions.
Q3: What types of protecting groups are typically used in quassinoid synthesis?
A3: The choice of protecting groups is critical and depends on the specific synthetic strategy. Common protecting groups for the hydroxyl and carboxylic acid functionalities in quassinoid synthesis include:
-
For Hydroxyl Groups: Silyl ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers (e.g., Bn), and acetals (e.g., PMB) are frequently employed due to their varying stability under different reaction conditions, allowing for orthogonal deprotection schemes.
-
For Carboxylic Acids: Methyl or ethyl esters are common, though more labile esters might be used if milder deprotection conditions are required late in the synthesis.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during the synthesis of this compound and similar complex glycosides.
Guide 1: Low Yield in Glycosylation Step
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no formation of the desired glycoside | 1. Inactive glycosyl donor. | 1. Prepare the glycosyl donor fresh before use. Verify its purity and reactivity on a simpler alcohol. |
| 2. Insufficiently reactive promoter/activator. | 2. Screen a range of promoters (e.g., TMSOTf, BF₃·OEt₂, NIS/TfOH). Consider using more reactive glycosyl donors (e.g., trichloroacetimidates, thioglycosides). | |
| 3. Steric hindrance at the acceptor hydroxyl group. | 3. Employ less bulky protecting groups on the aglycone near the reaction site. Investigate alternative glycosylation methods that are less sensitive to steric bulk, such as intramolecular aglycone delivery (IAD). | |
| 4. Degradation of the aglycone or glycosyl donor. | 4. Perform the reaction at a lower temperature. Use a non-nucleophilic base to scavenge any acid generated. Ensure all reagents and solvents are anhydrous. | |
| Formation of the wrong anomer (e.g., α-glycoside instead of β) | 1. Incorrect choice of glycosyl donor or reaction conditions. | 1. For a β-linkage, use a glycosyl donor with a participating protecting group (e.g., acetate (B1210297) or benzoate) at the C2 position of the glucose. |
| 2. Solvent effects. | 2. Use ethereal solvents like diethyl ether or THF, which can favor the formation of β-glycosides through an SN2-like displacement. |
Guide 2: Difficulties in Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of product with starting materials or byproducts | 1. Similar polarity of the compounds. | 1. Optimize the chromatographic conditions. Try different solvent systems or stationary phases (e.g., reversed-phase HPLC, silica (B1680970) gel with different modifications). |
| 2. Presence of closely related diastereomers. | 2. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary to achieve separation. Consider derivatization to improve separability. | |
| Product degradation on silica gel | 1. Acidity of the silica gel. | 1. Use deactivated silica gel (e.g., treated with triethylamine). Alternatively, use a different stationary phase like alumina (B75360) or celite. |
| Low recovery after chromatography | 1. Irreversible adsorption of the product onto the stationary phase. | 1. Pre-treat the column with a solution of a polar solvent like methanol (B129727). Use a less polar stationary phase if possible. |
| 2. Product instability. | 2. Perform purification at lower temperatures and work up the fractions quickly. |
Experimental Protocols (Generalized)
As no specific total synthesis of this compound is published, the following are generalized protocols for key steps that would likely be involved in such a synthesis, based on the synthesis of other complex natural products.
Protocol 1: Stereoselective Glycosylation using a Glycosyl Trichloroacetimidate (B1259523)
-
Preparation of the Glycosyl Donor: The glucose moiety is appropriately protected (e.g., per-benzylated with an acetyl group at C2 for β-selectivity) and converted to the corresponding glycosyl trichloroacetimidate.
-
Glycosylation Reaction:
-
To a solution of the quassinoid aglycone (1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere (e.g., argon), add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Global Deprotection
-
Hydrogenolysis of Benzyl Ethers:
-
Dissolve the protected this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add palladium on carbon (10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the deprotected product.
-
Visualizations
Logical Workflow for Troubleshooting Glycosylation
Caption: A flowchart for troubleshooting common issues in complex glycosylation reactions.
General Synthetic Strategy for a Quassinoid Glycoside
Caption: A generalized retrosynthetic approach for a complex quassinoid glycoside like this compound.
Technical Support Center: Yadanzioside C and Fluorescence-Based Assays
Disclaimer: There is currently no specific, peer-reviewed literature documenting interference of Yadanzioside C with fluorescence-based assays. However, as with any small molecule, it is a crucial aspect of good laboratory practice to screen for potential assay artifacts. This guide provides a framework for identifying and troubleshooting common types of interference that can occur with test compounds in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product, specifically a quassinoid glucoside, isolated from the seeds of Brucea javanica.[1] It has been noted for its antileukemic activity in research settings.[1]
Q2: Why should I be concerned about potential interference from a small molecule like this compound in my fluorescence assay?
Small molecules can interact with assay components in ways that are not related to the biological target of interest, leading to misleading results.[2][3] These interactions can produce false positives, where an inactive compound appears active, or false negatives, where a genuinely active compound appears to have no effect.[3][4] Identifying these artifacts early is critical to avoid wasting resources on compounds that are not truly modulating the desired biological pathway.[3][5]
Q3: What are the primary ways a test compound can interfere with a fluorescence-based assay?
There are two main mechanisms of direct interference:[2][6]
-
Autofluorescence: The compound itself is fluorescent and emits light at or near the same wavelengths used for detection in the assay. This adds to the signal, potentially masking a true negative result or creating a false-positive one.[2][5][6]
-
Fluorescence Quenching: The compound absorbs the excitation light intended for the assay's fluorophore or the light emitted by it. This "inner filter effect" leads to a decrease in the measured signal, which can cause a false-negative result or be misinterpreted as compound activity (e.g., inhibition).[2][5]
Q4: My assay shows an unexpectedly high fluorescence signal when this compound is present. What could be the cause?
An unexpectedly high, dose-dependent increase in signal often points to compound autofluorescence.[5][7] This occurs when this compound itself absorbs the excitation light and emits light in the detection window of your instrument. To confirm this, you must run a "compound only" control experiment.[4][6]
Q5: My assay shows a lower than expected fluorescence signal in the presence of this compound. How can I troubleshoot this?
A dose-dependent decrease in signal could indicate that this compound is quenching the fluorescence of your assay's probe.[6] This can happen if the compound's absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore. A quenching control experiment is necessary to determine if this is the case.
Q6: What is the general strategy for identifying these interferences?
The most effective strategy is to run a set of simplified control experiments where key components of your main assay are omitted.[7][8][9] By measuring the effect of the compound on the buffer and the fluorophore alone, you can isolate and identify autofluorescence or quenching effects.[6][8]
Troubleshooting Guides and Experimental Protocols
Guide 1: How to Test for Compound Autofluorescence
This protocol determines if this compound contributes to the signal at the wavelengths used in your primary assay.
Experimental Protocol: Assessing Compound Autofluorescence
-
Plate Setup: Use the same type of microplate (e.g., black, 96-well, clear bottom) as your main experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the final assay buffer. The concentration range should match or exceed the range used in your primary assay.
-
Controls: Include multiple wells containing only the assay buffer with the vehicle (e.g., DMSO) at the highest concentration used. This will serve as your background blank.[5]
-
Execution: Add the diluted compound and vehicle controls to the wells. Ensure all other components of your primary assay (e.g., cells, enzymes, substrates, fluorophore) are excluded .[7]
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your main experiment.[8]
-
Measurement: Read the plate using a fluorescence plate reader with the identical excitation and emission wavelengths and gain settings used for your primary assay.[5]
-
Analysis: Subtract the average fluorescence of the vehicle blank wells from the wells containing this compound. If you observe a concentration-dependent increase in fluorescence, the compound is autofluorescent under your assay conditions.[7]
Guide 2: How to Test for Fluorescence Quenching
This protocol determines if this compound absorbs light from your assay's fluorophore, thereby reducing the signal.
Experimental Protocol: Assessing Fluorescence Quenching
-
Plate Setup: Use the same microplate as your main experiment.
-
Reagent Preparation:
-
Prepare a solution of your assay's fluorophore in the final assay buffer. The concentration should be equivalent to the signal level of a positive control or a key data point in your main assay. If your assay generates a fluorescent product, use that product at a representative concentration.[2]
-
Prepare a serial dilution of this compound in the assay buffer, mirroring the concentrations in your primary assay.
-
-
Controls:
-
Fluorophore Control: Wells containing only the fluorophore solution and vehicle.
-
Buffer Blank: Wells containing only the assay buffer and vehicle.
-
-
Execution: Add the fluorophore solution to the wells. Then, add the this compound serial dilutions and vehicle controls.
-
Incubation: Incubate the plate under the same conditions as your main experiment.
-
Measurement: Read the plate using the identical fluorescence settings as your primary assay.
-
Analysis: Compare the signal from wells containing the fluorophore and this compound to the "Fluorophore Control" wells. A concentration-dependent decrease in fluorescence indicates that this compound is quenching the signal.[6]
Data Presentation: Interpreting Control Experiments
The following tables show hypothetical data to help interpret the results from the troubleshooting protocols.
Table 1: Example Data from Autofluorescence Control Experiment
| This compound Conc. (µM) | Raw RFU (Compound Only) | RFU (Buffer Blank) | Net RFU (Raw - Blank) | Interpretation |
| 100 | 8540 | 120 | 8420 | Strong Signal Contribution |
| 50 | 4315 | 120 | 4195 | Moderate Signal Contribution |
| 25 | 2200 | 120 | 2080 | Mild Signal Contribution |
| 12.5 | 1150 | 120 | 1030 | Low Signal Contribution |
| 0 (Vehicle) | 120 | 120 | 0 | No Interference |
| Conclusion | Compound exhibits concentration-dependent autofluorescence. |
Table 2: Example Data from Fluorescence Quenching Control Experiment
| This compound Conc. (µM) | Raw RFU (Fluorophore + Cmpd) | RFU (Fluorophore Only) | % Signal Remaining | Interpretation |
| 100 | 2500 | 10000 | 25% | Strong Quenching |
| 50 | 5100 | 10000 | 51% | Moderate Quenching |
| 25 | 7450 | 10000 | 74.5% | Mild Quenching |
| 12.5 | 9100 | 10000 | 91% | Low Quenching |
| 0 (Vehicle) | 10000 | 10000 | 100% | No Interference |
| Conclusion | Compound exhibits concentration-dependent fluorescence quenching. |
Visualizations and Workflows
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Mechanisms of small molecule interference in fluorescence assays.
References
- 1. This compound | CAS:95258-16-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Table 1. [Generic protocol for fluorescence compound...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
Ensuring reproducibility in Yadanzioside C experiments
Technical Support Center: Yadanzioside C Experiments
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a quassinoid glycoside isolated from the seeds of Brucea javanica.[1][2] It is recognized for its potential antileukemic activity.[1][2][3] Quassinoids as a class of compounds are known for a variety of biological activities, including anti-inflammatory and anti-tumor effects.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: What are the typical concentration ranges for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on studies with similar natural compounds, a starting point for dose-response experiments could range from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., up to 100 µM).[6] It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.
Q4: How can I ensure the stability of this compound in my cell culture medium?
A4: The stability of compounds in cell culture media can be a concern.[7][8][9][10][11] To assess stability, you can incubate the medium with this compound for the duration of your experiment and then analyze the concentration of the compound using methods like HPLC.[7] It is also recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity and enhance solubility. If precipitation occurs, consider using a different solvent or a solubilizing agent, though this must be validated for its own effects on the cells.
-
-
Possible Cause 2: Variability in Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Inconsistent cell numbers will lead to variability in metabolic activity and, consequently, in the assay readout.
-
-
Possible Cause 3: Interference with Assay Reagents.
-
Solution: Some natural compounds can interfere with the chemical reactions of viability assays (e.g., MTT, XTT). Run a control with this compound in cell-free medium containing the assay reagent to check for any direct chemical reaction that could lead to a false positive or negative result.[12] Consider using multiple types of viability assays that rely on different principles (e.g., metabolic activity vs. membrane integrity) to confirm your results.[13]
-
Issue 2: Weak or no signal in Western blot analysis for target proteins.
-
Possible Cause 1: Suboptimal Antibody Concentration.
-
Solution: Titrate your primary and secondary antibodies to find the optimal dilution. Refer to the manufacturer's datasheet for recommended starting concentrations.
-
-
Possible Cause 2: Insufficient Protein Loading.
-
Solution: Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates to ensure equal loading of protein in each lane of the gel.[14]
-
-
Possible Cause 3: Inefficient Protein Transfer.
-
Solution: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across the gel.
-
-
Possible Cause 4: Protein Degradation.
-
Solution: Ensure that protease and phosphatase inhibitors are added fresh to your lysis buffer immediately before use to prevent the degradation of your target proteins.[14]
-
Data Presentation
To ensure clarity and facilitate comparison of results, we recommend summarizing all quantitative data in structured tables. Below are templates for common experiments with this compound.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | EC50 (µM) |
| Leukemia Cell Line 1 | 0 (Control) | 100 ± 5.2 | |
| 1 | 85 ± 4.1 | ||
| 10 | 52 ± 6.5 | ||
| 50 | 21 ± 3.8 | ||
| 100 | 8 ± 2.1 | ||
| Normal Cell Line 1 | 0 (Control) | 100 ± 4.8 | |
| 100 | 95 ± 5.5 |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Leukemia Cell Line 1 | Control (DMSO) | 5.2 ± 1.1 | 2.3 ± 0.5 |
| This compound (EC50) | 25.8 ± 3.4 | 15.6 ± 2.9 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Apoptosis Markers (e.g., Cleaved Caspase-3)
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualization
Diagram 1: General Experimental Workflow
A general workflow for studying this compound.
Diagram 2: Hypothetical Apoptosis Signaling Pathway
A potential intrinsic apoptosis pathway for this compound.
Diagram 3: Hypothetical Anti-Inflammatory Signaling Pathway
A potential anti-inflammatory mechanism for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Leukemic Activity of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quassinoids from Twigs of Harrisonia perforata (Blanco) Merr and Their Anti-Parkinson’s Disease Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of High Concentrations of Vitamin C on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
Validation & Comparative
Unraveling the Anticancer Potential of Yadanzioside C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside C, a quassinoid isolated from the traditional medicinal plant Brucea javanica, has emerged as a compound of interest in oncology research. While direct comprehensive studies on this compound are limited, a wealth of data on related quassinoids and extracts from Brucea javanica provides a strong foundation for understanding its potential anticancer mechanisms. This guide offers a comparative analysis of the presumed mechanism of action of this compound against established chemotherapeutic agents, Doxorubicin and Cisplatin, supported by experimental data from related compounds and detailed experimental protocols.
Postulated Anticancer Mechanism of this compound
Based on studies of related quassinoids and Brucea javanica extracts, this compound is likely to exert its anticancer effects through a multi-pronged approach targeting key cellular processes involved in cancer cell proliferation and survival. The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways.
Extracts from Brucea javanica have demonstrated selective toxicity towards cancer cells while showing less activity against normal cells. The anticancer activity is attributed to the induction of apoptosis, a process of programmed cell death that is often dysregulated in cancer.
Comparative Analysis of Anticancer Mechanisms
To contextualize the potential of this compound, its postulated mechanism is compared with two widely used chemotherapy drugs, Doxorubicin and Cisplatin.
| Feature | This compound (inferred) | Doxorubicin | Cisplatin |
| Primary Mechanism | Induction of apoptosis, cell cycle arrest, signaling pathway modulation | DNA intercalation and Topoisomerase II inhibition | DNA cross-linking |
| Cell Cycle Specificity | Likely cell cycle-specific, inducing arrest at various phases | Cell cycle non-specific, but most effective in S and G2 phases | Cell cycle non-specific |
| Mode of Action | Multi-targeted, affecting various cellular proteins and pathways | Primarily targets DNA and associated enzymes | Primarily targets DNA |
| Resistance Mechanisms | Not yet fully understood | Increased drug efflux (e.g., via P-glycoprotein), altered topoisomerase II, enhanced DNA repair | Increased DNA repair, decreased drug uptake, increased detoxification |
Quantitative Comparison of Cytotoxicity
While specific IC50 values for this compound are not widely available, data from Brucea javanica extracts and other constituent quassinoids demonstrate potent cytotoxic activity against a range of cancer cell lines.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Brucea javanica ethanolic extract | HCT-116 (Colon Cancer) | 8.9 ± 1.32 µg/mL | [1] |
| Brucea javanica ethanolic extract | HT-29 (Colon Cancer) | 48 ± 2.5 µg/mL | [1] |
| Brucea javanica water extract | Hep3b (Liver Cancer) | ~50 µg/mL | [1] |
| Brucea javanica extract | 4T1 (Breast Cancer) | 95 µg/mL | [2] |
| Brusatol | PANC-1 (Pancreatic Cancer) | 0.36 µmol/L | [1] |
| Brusatol | SW1990 (Pancreatic Cancer) | 0.10 µmol/L | [1] |
| Bruceine A | MIA PaCa-2 (Pancreatic Cancer) | 0.029 µmol/L | [1] |
| Bruceine D | Capan-2 (Pancreatic Cancer) | 1.1 µmol/L | [1] |
| Doxorubicin | Various | Typically in the nanomolar to low micromolar range | General Knowledge |
| Cisplatin | Various | Typically in the low micromolar range | General Knowledge |
Signaling Pathways in Focus
This compound (Inferred Mechanism):
Quassinoids from Brucea javanica are known to modulate several key signaling pathways crucial for cancer cell survival and proliferation. These include the PI3K/Akt/mTOR and NF-κB pathways.[2] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Inferred signaling pathway of this compound.
Doxorubicin's Mechanism:
Doxorubicin's primary mode of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA double-strand breaks and the activation of apoptotic pathways.
Doxorubicin's mechanism of action.
Cisplatin's Mechanism:
Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand cross-links. These cross-links distort the DNA structure, inhibiting replication and transcription, which ultimately triggers apoptosis.
Cisplatin's mechanism of action.
Key Experimental Protocols
To aid researchers in the investigation of this compound and other novel anticancer compounds, the following are detailed protocols for fundamental assays.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Apoptosis assay workflow.
Methodology:
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Cell cycle analysis workflow.
Methodology:
-
Cell Preparation: Treat cells with this compound as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[4][5] Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A.[5][6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot for PI3K/Akt Signaling Pathway
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Workflow:
Western blot workflow.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
While further direct investigation of this compound is warranted, the existing body of research on related quassinoids provides compelling evidence for its potential as a novel anticancer agent. Its inferred multi-targeted mechanism, involving the induction of apoptosis, cell cycle arrest, and modulation of key survival pathways, presents a promising avenue for the development of new cancer therapeutics. The comparative analysis with Doxorubicin and Cisplatin highlights both shared and distinct features, suggesting that this compound could offer a different therapeutic window or be effective in cancers resistant to conventional therapies. The provided experimental frameworks will be instrumental for researchers aiming to definitively elucidate the anticancer mechanism of this promising natural product.
References
- 1. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. vet.cornell.edu [vet.cornell.edu]
A Comparative Analysis of the Bioactivity of Yadanzioside C and Other Quassinoids from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
The fruit of Brucea javanica (L.) Merr., a plant utilized in traditional medicine, is a rich source of quassinoids, a class of bitter terpenoids renowned for their diverse and potent biological activities. Among these, Yadanzioside C has demonstrated notable antileukemic properties. This guide provides a comparative overview of the bioactivity of this compound relative to other prominent quassinoids isolated from Brucea javanica, with a focus on their anticancer effects, supported by available experimental data.
Cytotoxicity Profile of Brucea javanica Quassinoids Against Leukemia Cell Lines
Quassinoids from Brucea javanica have shown significant cytotoxic effects against various cancer cell lines, with particularly pronounced activity against leukemia. While direct comparative studies including this compound against a wide panel of other quassinoids in the same leukemia cell lines are limited in publicly available literature, a compilation of existing data allows for an indirect assessment of its potential potency.
This compound, along with other yadanziosides such as A, B, D, E, G, and H, has been identified as having antileukemic activity. In vivo studies in a mouse model of P388 lymphocytic leukemia have demonstrated the antileukemic potential of this group of compounds. Furthermore, in vitro studies have reported potent cytotoxicity for several Brucea javanica quassinoids against various leukemia cell lines.
Table 1: Comparative Cytotoxicity of Brucea javanica Quassinoids Against Leukemia Cell Lines
| Compound | Cell Line | IC50 / ED50 (µM) | Reference(s) |
| This compound | P-388 Murine Leukemia | 3.15 – 7.49 (ED50) | [1] |
| Yadanzioside G | P-388 Murine Leukemia | 3.15 – 7.49 (ED50) | [1] |
| Yadanzioside N | P-388 Murine Leukemia | 3.15 – 7.49 (ED50) | [1] |
| Bruceoside C | P-388 Murine Leukemia | 3.15 – 7.49 (ED50) | [1] |
| Bruceantinoside C | P-388 Murine Leukemia | 3.15 – 7.49 (ED50) | [1] |
| Brusatol | BV173 Human Leukemia | 0.01 | [1] |
| NB4 Human Leukemia | 0.03 | [1] | |
| SUPB13 Human Leukemia | 0.04 | [1] | |
| Daudi Human Leukemia | 0.01 | [1] | |
| HL-60 Human Leukemia | Less sensitive | [1] | |
| Bruceantin | Daudi Human Leukemia | 0.003 | [1] |
| BV-173 Human Leukemia | <0.028 | [2] | |
| HL-60 Human Leukemia | <0.028 | [2] | |
| RPMI 8226 Myeloma | 0.013 | [2] | |
| U266 Myeloma | 0.049 | [2] | |
| H929 Myeloma | 0.115 | [2] | |
| Javanicoside I | P-388 Murine Leukemia | 7.5 µg/mL | |
| Javanicoside J | P-388 Murine Leukemia | 2.3 µg/mL | |
| Javanicoside K | P-388 Murine Leukemia | 1.6 µg/mL | |
| Javanicoside L | P-388 Murine Leukemia | 2.9 µg/mL |
*Converted from <15 ng/mL assuming a molecular weight of approximately 538 g/mol .
As indicated in Table 1, while this compound demonstrates potent activity against P-388 murine leukemia cells, other quassinoids such as Brusatol and Bruceantin exhibit exceptionally high cytotoxicity against a range of human leukemia and myeloma cell lines, with IC50 values in the low nanomolar range.[1][2] This suggests that while this compound is an active antileukemic agent, Brusatol and Bruceantin may possess a higher order of potency against certain hematological malignancies.
Mechanisms of Action: A Glimpse into Quassinoid-Induced Cell Death
The anticancer effects of Brucea javanica quassinoids are mediated through various molecular mechanisms, primarily culminating in the induction of apoptosis or programmed cell death.
Brusatol is a well-characterized Nrf2 inhibitor. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress, and its inhibition by Brusatol sensitizes cancer cells to chemotherapeutic agents.[3] Brusatol has also been shown to induce apoptosis and cell cycle arrest in various cancer cells.[4]
Bruceantin exerts its potent antitumor effects by inhibiting protein synthesis and inducing apoptosis through the activation of caspases and mitochondrial dysfunction.[2][5] It has also been shown to down-regulate the expression of the c-Myc oncogene, which is crucial for the proliferation of many cancer cells.[5]
The precise molecular mechanism underlying the antileukemic activity of This compound has not been as extensively elucidated as that of Brusatol or Bruceantin. However, given its structural similarity to other cytotoxic quassinoids, it is highly probable that it also induces apoptosis in leukemia cells. The specific signaling pathways targeted by this compound warrant further investigation to fully understand its therapeutic potential.
Below is a generalized diagram of a potential apoptotic pathway that may be activated by Brucea javanica quassinoids.
Caption: Generalized intrinsic apoptosis pathway potentially activated by Brucea javanica quassinoids.
Experimental Protocols
The determination of the cytotoxic activity of these compounds typically involves standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Leukemia cells are seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allowed to adhere or stabilize for 24 hours.
-
Compound Treatment: The cells are then treated with a serial dilution of the test compound (e.g., this compound, Brusatol) for a specified duration, typically 48 or 72 hours.
-
MTT Incubation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Conclusion
This compound is a bioactive quassinoid from Brucea javanica with confirmed antileukemic properties. While it demonstrates potent cytotoxicity, other quassinoids from the same plant, notably Brusatol and Bruceantin, appear to exhibit even greater potency against a range of human leukemia and myeloma cell lines in vitro. The mechanisms of action for Brusatol and Bruceantin are better understood and involve the inhibition of key cancer-related pathways. Further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to better assess its potential as a therapeutic agent. The experimental protocols outlined provide a standardized framework for future comparative studies to directly and quantitatively assess the bioactivity of this compound against other promising Brucea javanica quassinoids.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 5. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Yadanzioside C and its Plant-Derived Analogs in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C, a quassinoid isolated from the seeds of Brucea javanica, has garnered interest for its potential biological activities. While direct studies on the synergistic effects of isolated this compound with chemotherapy are limited, extensive research on the extracts of Brucea javanica and its other active constituents, such as Brusatol (B1667952), provides compelling evidence for their cooperative anticancer effects when combined with conventional chemotherapeutic agents. This guide offers a comparative overview of the synergistic potential of compounds derived from Brucea javanica with common chemotherapy drugs, presenting available experimental data, detailed methodologies, and insights into the underlying molecular mechanisms. The information presented herein, primarily derived from studies on Brucea javanica oil emulsion (BJOE) and Brusatol, serves as a valuable proxy for understanding the potential synergistic activities of this compound.
Comparative Analysis of Synergistic Effects
The combination of Brucea javanica extracts and its active compounds with standard chemotherapy has demonstrated enhanced anticancer efficacy in various cancer cell lines. This synergy is characterized by a more significant reduction in cell viability and a potentiation of apoptosis compared to single-agent treatments.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies, illustrating the synergistic interactions between Brucea javanica-derived agents and chemotherapy drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug used alone.
Table 1: Synergistic Effects of Brusatol with Cisplatin (B142131) in Colorectal Cancer Cells (CT-26)
| Treatment Combination | IC50 (Brusatol) | IC50 (Cisplatin) | Combination Index (CI) | Outcome |
| Brusatol + Cisplatin | Data not specified in abstract | Data not specified in abstract | < 1[1] | Synergistic inhibition of cell proliferation and induction of apoptosis[1][2] |
Table 2: Clinical Efficacy of Brucea javanica Oil Emulsion (BJOE) in Combination with Chemotherapy
| Cancer Type | Chemotherapy Regimen | Outcome Measure | Result |
| Gastric Cancer | Various | Clinical Total Effective Rate | Significant improvement with BJOE combination (RR = 1.38)[3] |
| Non-Small-Cell Lung Cancer (NSCLC) | Various | Overall Response Rate (ORR) | Significant improvement with BJOE combination (RR = 1.25)[4][5] |
| Malignant Pleural Effusion | Various | Overall Efficacy Rate | Higher efficacy with BJOE combination (RR = 1.45)[6] |
| Lung Cancer | Gemcitabine + Cisplatin (GP) | Clinical Efficacy | Significantly higher in the BJOE combination group[7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in studies evaluating the synergistic effects of natural products with chemotherapy.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The cells are then treated with various concentrations of the investigational compound (e.g., Brucea javanica extract or Brusatol), the chemotherapy drug (e.g., cisplatin, doxorubicin), or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for an additional 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells[8][9][10].
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals[8][9].
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves. The synergistic effect is quantified by calculating the Combination Index (CI) using software like CompuSyn.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatments.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels, which is crucial for investigating signaling pathways.
-
Protein Extraction: Following drug treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Mechanisms of Synergy
The synergistic anticancer effects of Brucea javanica compounds in combination with chemotherapy are often attributed to the modulation of key signaling pathways that regulate cell survival and apoptosis.
Induction of Apoptosis
A common mechanism underlying the synergy is the enhanced induction of apoptosis. Studies on Brucea javanica oil and its constituents have shown that combination treatments lead to:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of proteins like Bax.
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of proteins like Bcl-2.
-
Activation of Caspases: Increased cleavage and activation of executioner caspases, such as caspase-3 and caspase-9[11][12].
The following diagram illustrates the intrinsic apoptosis pathway, which is a key target in cancer therapy.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers, contributing to chemoresistance. Some studies suggest that Brucea javanica oil can inhibit the proliferation of cancer cells and induce apoptosis by modulating the PI3K/Akt pathway[13][14]. The combination with chemotherapy may lead to a more profound inhibition of this pro-survival pathway.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of a natural compound with a chemotherapy drug in vitro.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with chemotherapy is still emerging, the substantial body of research on Brucea javanica extracts and its other bioactive components, particularly Brusatol, strongly suggests a promising potential for such combinations in cancer therapy. The demonstrated ability of these natural products to enhance the efficacy of conventional chemotherapy, primarily through the induction of apoptosis and modulation of critical cell survival pathways, warrants further investigation.
Future research should focus on isolating this compound and conducting rigorous preclinical studies to quantify its synergistic interactions with a panel of chemotherapy drugs across various cancer types. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as an adjunct therapeutic agent. Such studies will provide the necessary foundation for translating these promising preclinical findings into clinical applications, potentially leading to more effective and less toxic cancer treatment regimens.
References
- 1. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Brucea javanica Oil Emulsion Injection Combined with the Chemotherapy for Treating Gastric Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The Efficacy of Brucea javanica Oil Emulsion Injection as Adjunctive Therapy for Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Investigation on the efficiency of Brucea javanica oil emulsion injection with chemotherapy for treating malignant pleural effusion: A meta-analysis of randomized controlled trials [frontiersin.org]
- 7. Effects of Brucea Javanica Oil Combined with Chemotherapy on Serum CYFRA21-1, Immune Mechanism and Prognosis in Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Brucea Javanica Oil Emulsion Injection inhibits proliferation of pancreatic cancer via regulating apoptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ç½åå è½½ä¸ããã [tmrjournals.com]
- 14. cjnmcpu.com [cjnmcpu.com]
Validating the Antiviral Targets of Yadanzioside C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of Yadanzioside C (also referred to as Officinaloside C) against Herpes Simplex Virus-1 (HSV-1), with a focus on validating its potential as an antiviral agent. The performance of this compound is compared with the established antiviral drug, Acyclovir (B1169), supported by available experimental data. Detailed methodologies for key validation assays are also provided to facilitate the replication and further investigation of these findings.
Executive Summary
This compound, an iridoid glycoside isolated from Morinda officinalis, has demonstrated significant antiviral activity against HSV-1.[1] Experimental evidence indicates that its mechanism of action involves the inhibition of viral genome replication and the suppression of viral gene and protein expression.[2] This positions this compound as a promising candidate for further antiviral drug development. This guide presents a comparative analysis of its activity alongside Acyclovir, a cornerstone in anti-herpetic therapy.
Performance Comparison
The following tables summarize the available quantitative data for this compound and Acyclovir, highlighting their efficacy and cytotoxic profiles.
Table 1: Antiviral Activity against HSV-1
| Compound | Virus Strain | Cell Line | IC50 | Citation(s) |
| This compound | HSV-1 | SH-SY5Y | Potent activity at 10 µM | [2] |
| Acyclovir | HSV-1 | Vero | 0.85 µM | [3] |
| Acyclovir | HSV-1 (Clinical Isolates) | - | 0.07-0.97 µg/ml (approx. 0.31-4.3 µM) | [4] |
| Acyclovir | HSV-1 (Laboratory Isolate) | Human Fibroblasts | 0.89 µg/ml (approx. 3.95 µM) | [5] |
Note: A specific IC50 value for this compound against HSV-1 has not been reported in the reviewed literature, preventing a direct quantitative comparison with Acyclovir. The data indicates potent activity at a concentration of 10 µM.
Table 2: Cytotoxicity Profile
| Compound | Cell Line | CC50 | Citation(s) |
| This compound | Vero, SH-SY5Y | > 100 µM | [2] |
| Acyclovir | - | Generally low in uninfected cells | [3] |
Mechanism of Action
This compound appears to exert its antiviral effect by targeting the intracellular replication cycle of HSV-1. Studies have shown that it significantly inhibits viral plaque formation, reduces the expression of viral genes (including immediate-early, early, and late genes), and consequently, suppresses the synthesis of viral proteins.[2][6]
Acyclovir, a synthetic nucleoside analog, acts as a prodrug. It is selectively phosphorylated by the viral thymidine (B127349) kinase (TK) and subsequently converted to acyclovir triphosphate by host cell kinases. Acyclovir triphosphate inhibits viral DNA polymerase, leading to the termination of the viral DNA chain.[3]
Visualizing the Antiviral Targets
The following diagrams illustrate the proposed antiviral mechanism of this compound in the context of the HSV-1 replication cycle and the experimental workflow for its validation.
Caption: HSV-1 Replication Cycle and Points of Inhibition.
Caption: Experimental Workflow for Validating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's antiviral activity are outlined below.
Cell Culture and Virus
-
Cells: Vero (African green monkey kidney epithelial) and SH-SY5Y (human neuroblastoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Virus: HSV-1 strains (e.g., F strain) are propagated in Vero cells. Viral titers are determined by plaque assay.
Cytotoxicity Assay (CCK8 Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Plaque Reduction Assay
-
Seed Vero cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the virus inoculum and overlay the cells with DMEM containing 1% methylcellulose (B11928114) and the respective concentrations of this compound.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 1% crystal violet.
-
Count the number of plaques and calculate the percentage of inhibition relative to the virus control. The 50% inhibitory concentration (IC50) can be determined from the dose-response curve.
Real-Time Quantitative PCR (RT-qPCR) for Viral Gene Expression
-
Infect cells with HSV-1 in the presence or absence of this compound.
-
At different time points post-infection (e.g., 3, 6, 9 hours), harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for HSV-1 immediate-early (e.g., UL54), early (e.g., UL52), and late (e.g., UL27) genes. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Western Blot for Viral Protein Analysis
-
Infect cells with HSV-1 in the presence or absence of this compound.
-
At 24 hours post-infection, lyse the cells and collect the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for HSV-1 proteins (e.g., gB) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates promising anti-HSV-1 activity by inhibiting viral gene and protein expression, suggesting a different mechanism of action compared to the DNA polymerase inhibitor Acyclovir.[2][3] Its low cytotoxicity further enhances its potential as a therapeutic candidate.[2] However, to fully validate its antiviral targets and therapeutic potential, further studies are warranted. These should include the determination of a precise IC50 value for direct comparison with existing antivirals, in vivo efficacy studies, and a more detailed elucidation of its molecular interactions with the viral and host cell machinery. The experimental protocols provided in this guide offer a robust framework for conducting such validation studies.
References
- 1. Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Bruceine A and Yadanzioside C in Pancreatic Cancer: A Guide for Researchers
A comparative guide for researchers and drug development professionals on the anticancer properties of Bruceine A and Yadanzioside C, with a focus on pancreatic cancer. This guide provides a comprehensive overview of the available experimental data for Bruceine A and highlights the current knowledge gap regarding this compound.
While both Bruceine A and this compound are quassinoids extracted from Brucea javanica, a direct comparative analysis of their efficacy in a specific cancer is challenging due to a notable disparity in the available research. Extensive studies have elucidated the potent anti-pancreatic cancer activity of Bruceine A, providing quantitative data on its cytotoxicity and mechanisms of action. Conversely, specific experimental data on the anticancer effects of this compound, including its IC50 values and signaling pathways in any cancer type, remains largely unavailable in the current scientific literature.
This guide, therefore, presents a detailed analysis of Bruceine A's effects on pancreatic cancer, supported by experimental data and protocols. A brief summary of the limited information on this compound is also provided to underscore the need for further investigation into its potential therapeutic properties.
Bruceine A: A Potent Inhibitor of Pancreatic Cancer
Bruceine A has demonstrated significant antitumor activity against human pancreatic cancer cells both in vitro and in vivo.[1] Its cytotoxic effects are attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Quantitative Analysis of Bruceine A's Efficacy
The inhibitory effects of Bruceine A on pancreatic cancer cell lines have been quantified through various studies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights its effectiveness at nanomolar concentrations.
| Cell Line | Compound | IC50 Value (µM) | Assay | Duration (hours) |
| MIA PaCa-2 | Bruceine A | 0.029 | MTT Assay | 24 |
Mechanism of Action
Bruceine A exerts its anti-pancreatic cancer effects through a multi-faceted mechanism that involves the disruption of cancer cell metabolism and the activation of stress-induced apoptotic pathways.
1. Inhibition of Glycolysis via PFKFB4/GSK3β Signaling: Bruceine A has been shown to bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4), a key enzyme in glycolysis.[1] By inhibiting PFKFB4, Bruceine A suppresses glycolysis, leading to cell cycle arrest and apoptosis in pancreatic cancer cells.[1] This inhibition is mediated through the downstream target, glycogen (B147801) synthase kinase-3 β (GSK3β), which is often dysregulated in pancreatic cancer.[1]
2. Activation of p38α MAPK Signaling Pathway: Phosphoproteomic analysis has revealed that Bruceine A activates the p38α mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is involved in cellular responses to stress and can lead to apoptosis. Bruceine A has a high affinity for p38α MAPK, and its activation contributes to the observed anti-proliferative activity in pancreatic cancer cells.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Investigating the Synergistic Potential of Cardiac Glycosides with Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the user inquired about Yadanzioside C, a comprehensive literature search did not yield specific studies on its synergistic effects with Doxorubicin. This guide therefore provides a comparative analysis based on the broader class of cardiac glycosides, to which this compound belongs, in combination with Doxorubicin. The experimental data and pathways presented are representative of the potential synergies that could be explored for this compound.
Introduction
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a variety of cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis[1]. However, its clinical use is often limited by severe side effects, particularly cardiotoxicity, and the development of drug resistance.
Cardiac glycosides, a class of naturally derived compounds, have long been used in the treatment of heart conditions. Emerging evidence suggests that they also possess significant anticancer properties. These compounds primarily act by inhibiting the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations and the modulation of various signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The potential for synergy between Doxorubicin and cardiac glycosides lies in their distinct yet potentially complementary mechanisms of action. This guide explores this synergistic potential, providing a framework for future investigations into specific combinations, such as with this compound.
Mechanisms of Action: A Basis for Synergy
The synergistic potential of combining Doxorubicin with cardiac glycosides stems from their ability to target multiple, often intersecting, cellular pathways involved in cancer progression.
Doxorubicin's Multifaceted Attack:
-
DNA Damage: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription[1]. It also poisons topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to double-strand breaks[1].
-
Oxidative Stress: The metabolic activation of Doxorubicin generates a high level of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects[1].
-
Induction of Apoptosis: The cellular stress induced by DNA damage and ROS accumulation triggers apoptotic pathways, leading to programmed cell death.
Cardiac Glycosides' Intracellular Disruption:
-
Na+/K+-ATPase Inhibition: The primary target of cardiac glycosides is the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.
-
Signaling Pathway Modulation: The altered intracellular ion concentrations and the interaction of cardiac glycosides with the Na+/K+-ATPase as a signal transducer can modulate a variety of signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and NF-κB pathways.
-
Induction of Apoptosis and Autophagy: By disrupting cellular homeostasis and key signaling pathways, cardiac glycosides can induce apoptosis and, in some contexts, autophagy in cancer cells.
Potential Synergistic Interactions:
The combination of Doxorubicin and a cardiac glycoside could lead to enhanced anticancer efficacy through several mechanisms:
-
Enhanced Apoptotic Signaling: Both agents can independently trigger apoptosis. Their combined action could lead to a more robust activation of apoptotic pathways.
-
Sensitization to Doxorubicin: Cardiac glycosides may modulate signaling pathways that are involved in resistance to Doxorubicin, thereby sensitizing cancer cells to its cytotoxic effects.
-
Complementary Targeting: While Doxorubicin primarily targets the nucleus and DNA, cardiac glycosides initiate their effects at the cell membrane, leading to a multi-pronged attack on cancer cells.
Data Presentation: Representative Synergistic Effects
As no specific data for this compound and Doxorubicin is available, the following table presents hypothetical data based on typical findings in studies investigating the synergy between a cardiac glycoside and Doxorubicin in a cancer cell line. This data illustrates how the combination can lead to a greater reduction in cell viability at lower concentrations of each drug.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Control | - | 100 | - |
| Doxorubicin | 0.1 | 85 | - |
| 0.5 | 60 | - | |
| 1.0 | 45 | - | |
| Cardiac Glycoside (CG) | 0.05 | 90 | - |
| 0.1 | 75 | - | |
| 0.2 | 60 | - | |
| Doxorubicin + CG | 0.1 + 0.05 | 70 | < 1 (Synergistic) |
| 0.5 + 0.1 | 40 | < 1 (Synergistic) | |
| 1.0 + 0.2 | 20 | < 1 (Synergistic) |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The hypothetical data above shows a synergistic interaction.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for investigating the synergistic potential of this compound with Doxorubicin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Doxorubicin, alone and in combination, on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or a combination of both for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for each compound and the combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and Doxorubicin, alone and in combination.
Protocol:
-
Cell Treatment: Treat cancer cells with predetermined concentrations of this compound, Doxorubicin, or their combination for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression of key proteins in relevant signaling pathways.
Protocol:
-
Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Potential Synergistic Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways involved in the synergistic interaction and a typical experimental workflow.
Caption: Potential synergistic signaling pathways of Doxorubicin and this compound.
Caption: General experimental workflow for investigating drug synergy.
Conclusion and Future Directions
The exploration of combination therapies holds immense promise for advancing cancer treatment. While direct evidence for the synergistic potential of this compound with Doxorubicin is currently lacking, the known anticancer properties of the broader class of cardiac glycosides suggest that this is a promising area for future research. The distinct mechanisms of action of Doxorubicin and cardiac glycosides provide a strong rationale for their potential synergistic interaction, which could lead to enhanced therapeutic efficacy and a reduction in dose-limiting side effects.
Future studies should focus on conducting the outlined experimental protocols to specifically investigate the combination of this compound and Doxorubicin. In vitro studies should be followed by in vivo validation using animal models to assess tumor growth inhibition and systemic toxicity. A thorough understanding of the underlying molecular mechanisms through comprehensive signaling pathway analysis will be crucial for the rational design of effective combination therapies. The insights gained from such research could pave the way for novel and more effective treatment strategies for a range of cancers.
References
A Head-to-Head Comparison of InhA Inhibitors for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents that target essential pathways in Mycobacterium tuberculosis. One of the most clinically validated targets is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. While the frontline drug isoniazid (B1672263) targets InhA, its efficacy is hampered by resistance mechanisms, primarily due to mutations in the activating enzyme KatG. This has spurred the discovery of direct InhA inhibitors that bypass the need for KatG activation.
This guide provides a head-to-head comparison of Yadanzioside C and other prominent direct InhA inhibitors, supported by available experimental and computational data.
This compound: A Natural Product with InhA Inhibitory Potential
This compound, a quassinoid isolated from Brucea javanica, has been identified through in silico studies as a potential inhibitor of the M. tuberculosis InhA enzyme. Molecular docking simulations suggest that this compound and related compounds, such as Bruceoside F, may bind to the InhA active site with high affinity. One study predicted a favorable MolDock score for Bruceoside F, suggesting a stronger interaction than the native ligand and isoniazid[1][2][3][4].
However, it is crucial to note that to date, no experimental data, such as IC50 values from in vitro enzyme inhibition assays, has been published to validate the direct inhibitory activity of this compound against InhA. Therefore, its inclusion in this guide is based on computational predictions, and further experimental validation is required to ascertain its true potential as a direct InhA inhibitor.
Quantitative Comparison of Direct InhA Inhibitors
A variety of structurally diverse compounds have been identified as direct inhibitors of InhA. The following table summarizes their inhibitory activities against the InhA enzyme (IC50) and the whole M. tuberculosis cells (Minimum Inhibitory Concentration - MIC). Lower values indicate higher potency.
| Inhibitor Class | Compound | InhA IC50 (µM) | M. tuberculosis MIC (µM) | Reference(s) |
| 4-Hydroxy-2-pyridones | NITD-529 | 9.60 | 1.54 | [5] |
| NITD-564 | 0.59 | 0.16 | [5] | |
| NITD-916 | ~0.59 | ~0.05 | [5][6] | |
| Thiadiazoles | GSK138 | 0.04 | 1 | [7][8][9] |
| GSK693 | Not Reported | 1.87 (MIC90) | [7] | |
| Diaryl Ethers (Triclosan Analogs) | Triclosan | 0.2 | Not Reported | [10] |
| Di-triclosan derivative (Compound 2) | 5.6 | Not Reported | [11] | |
| Arylamides | Lead Compound | Not Reported | 90 (nM) | [12] |
| Chalcones | Synthetic Derivatives | Sub-micromolar range | Not Reported | [13] |
| Pyrrolidine Carboxamides | Representative Compound | Low µM range | Not Reported | [10] |
| Miscellaneous | CD117 | Not Reported | 1-10 | [14] |
| KES4 | Not Reported | 4.8 | [15] |
Experimental Protocols
A fundamental method for evaluating the efficacy of potential InhA inhibitors is the in vitro enzyme inhibition assay. This assay measures the ability of a compound to block the enzymatic activity of purified InhA.
InhA Enzyme Inhibition Assay Protocol
This protocol is a generalized procedure based on methodologies reported in the literature[5][12].
1. Materials and Reagents:
- Purified recombinant M. tuberculosis InhA enzyme
- NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
- trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
- Assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA)
- Test compounds (inhibitors) dissolved in DMSO
- 96-well microplates
- Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
- Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of NADH (e.g., 250 µM), and the test compound at various concentrations. A DMSO control (no inhibitor) is also included.
- Add a fixed concentration of the InhA enzyme (e.g., 100 nM) to each well.
- Incubate the plate at a constant temperature (e.g., 25°C) for a defined period to allow for inhibitor binding to the enzyme.
- Initiate the enzymatic reaction by adding a fixed concentration of the substrate, trans-2-Dodecenoyl-CoA (e.g., 25 µM).
- Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.
- Calculate the initial velocity (v) of the reaction for each inhibitor concentration.
- Determine the percentage of inhibition relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mycolic Acid Biosynthesis Pathway and the Role of InhA
Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a unique impermeable barrier. The synthesis of mycolic acids is carried out by two fatty acid synthase systems: FAS-I and FAS-II. InhA is a crucial enzyme in the FAS-II system, responsible for the elongation of fatty acid chains.
The following diagram illustrates the key steps in the mycolic acid biosynthesis pathway, highlighting the central role of InhA.
Caption: Mycolic acid biosynthesis pathway in M. tuberculosis.
Conclusion
The development of direct InhA inhibitors represents a promising strategy to combat drug-resistant tuberculosis. While natural products like this compound show potential in computational studies, experimental validation of their direct activity is essential. In contrast, several synthetic compound classes, such as 4-hydroxy-2-pyridones and thiadiazoles, have demonstrated potent, direct inhibition of InhA and significant anti-mycobacterial activity. The data presented in this guide provides a valuable resource for researchers to compare the performance of various InhA inhibitors and to inform the design and development of next-generation anti-TB drugs. Further structure-activity relationship (SAR) studies on existing scaffolds and the exploration of novel chemical entities will be crucial in the ongoing effort to overcome the global health threat of tuberculosis.
References
- 1. In silico study of phytochemicals contained in Brucea javanica in inhibiting the InhA enzyme as antituberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico study of phytochemicals contained in Brucea javanica in inhibiting the InhA enzyme as antituberculosis | Sulistyowaty | Journal of Public Health in Africa [publichealthinafrica.org]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of compounds with potential antibacterial activity against Mycobacterium through structure-based drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multi-Faceted Antitumor Potential of Lanatoside C: A Cross-Cancer Comparative Analysis
A comprehensive review of the growing body of evidence supporting the potent and varied anticancer activities of Lanatoside C across a spectrum of cancer models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy, detailed experimental methodologies, and insights into its molecular mechanisms of action.
Lanatoside C, a cardiac glycoside traditionally used in the management of heart conditions, is gaining significant attention for its promising anticancer properties. Emerging research demonstrates its ability to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types. This guide synthesizes findings from multiple studies to offer a cross-validation of Lanatoside C's antitumor effects, presenting key data in a comparative format to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Lanatoside C Across Different Cancer Cell Lines
The cytotoxic and antiproliferative effects of Lanatoside C have been evaluated in a range of cancer cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, showcases these differences.
| Cancer Type | Cell Line | IC50 Value | Key Effects |
| Prostate Cancer | PC-3 | Dose-dependent inhibition | Reduced cell viability, suppressed colony formation, G2/M cell cycle arrest, and apoptosis induction.[1] |
| DU145 | Dose-dependent inhibition | Reduced cell viability, suppressed colony formation, G2/M cell cycle arrest, and apoptosis induction.[1] | |
| Breast Cancer | MCF-7 | 0.4 ± 0.1 µM | Inhibition of cell proliferation and induction of apoptosis.[2] |
| Lung Cancer | A549 | 56.49 ± 5.3 nM | Potent inhibition of cell proliferation and induction of apoptosis.[2] |
| Liver Cancer | HepG2 | 0.238 ± 0.16 µM | Inhibition of cell proliferation and induction of apoptosis.[2] |
| Other Cancers | Cholangiocarcinoma, Pancreatic, Cervical, Gastric, Colorectal | Not specified | Significant anticancer activity observed.[1] |
Note: The IC50 values represent the concentration of Lanatoside C required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (CCK-8/MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PC-3, DU145, MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 1 x 10^5 cells/ml and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.[3]
-
Treatment: The cells are then treated with varying concentrations of Lanatoside C (e.g., 50 nM, 100 nM, 200 nM, 400 nM) for a specified period, typically 48 hours.[1]
-
Reagent Incubation: Following treatment, a CCK-8 or MTT solution is added to each well, and the plates are incubated for a further 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8) to determine the percentage of viable cells relative to untreated controls.
Colony Formation Assay
-
Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.
-
Treatment: Cells are treated with different concentrations of Lanatoside C.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium is replaced every few days.
-
Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted either manually or using imaging software.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with Lanatoside C at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with Lanatoside C for a designated time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from Lanatoside C-treated and untreated cells.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, proteins from signaling pathways) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Lanatoside C exerts its antitumor effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: A generalized workflow for in vitro evaluation of Lanatoside C's antitumor properties.
Studies have revealed that Lanatoside C can modulate multiple signaling pathways, including the TNF/IL-17, MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways.[1][2] A key mechanism is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: A simplified diagram of the apoptotic pathways modulated by Lanatoside C.
In prostate cancer, Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway.[1] In breast, lung, and liver cancer cells, it exerts its anticancer effects by arresting the cell cycle at the G2/M phase through the blockage of MAPK/Wnt signaling and induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway.[2] The induction of apoptosis is often characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2]
Conclusion
The cross-validation of Lanatoside C's antitumor effects across various cancer models underscores its potential as a broad-spectrum anticancer agent. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways at varying potencies in different cancer types highlights the need for further investigation into its precise mechanisms of action and the identification of predictive biomarkers for patient stratification. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of Yadanzioside C and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated notable antileukemic activity, positioning it as a compound of interest in the landscape of cancer research.[1][2] This guide provides a comparative analysis of this compound and its naturally occurring analogs, elucidating their structure-activity relationships through available experimental data. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, offering a comparative overview of their efficacy. It is important to note that the data is compiled from different studies and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Yadanzioside Analogs against Murine Leukemia (P-388) Cells
| Compound | Structure | IC50 (µg/mL) |
| Javanicoside I | [Insert simplified 2D structure if available from a reliable source] | 7.5[3][4] |
| Javanicoside J | [Insert simplified 2D structure if available from a reliable source] | 2.3[3][4] |
| Javanicoside K | [Insert simplified 2D structure if available from a reliable source] | 1.6[3][4] |
| Javanicoside L | [Insert simplified 2D structure if available from a reliable source] | 2.9[3][4] |
Table 2: Cytotoxicity of Quassinoids from Brucea javanica against Human Epidermoid Carcinoma (KB) Cells
| Compound | Structure | ED50 (µg/mL) |
| Bruceantin | [Insert simplified 2D structure if available from a reliable source] | 0.008[5] |
| Brusatol | [Insert simplified 2D structure if available from a reliable source] | > 0.1 |
| Bruceine A | [Insert simplified 2D structure if available from a reliable source] | > 0.1 |
| Bruceine B | [Insert simplified 2D structure if available from a reliable source] | > 0.1 |
| Bruceine C | [Insert simplified 2D structure if available from a reliable source] | > 0.1 |
| Bruceolide | [Insert simplified 2D structure if available from a reliable source] | > 5.0[5] |
Table 3: Cytotoxicity of Quassinoids from Brucea javanica against Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) |
| Compound 5 (with 3-hydroxy-3-en-2-one moiety) | MCF-7 | 0.063 - 0.182[6] |
| Compound 5 (with 3-hydroxy-3-en-2-one moiety) | MDA-MB-231 | 0.081 - 0.238[6] |
| Compound 7 (with 3-hydroxy-3-en-2-one moiety) | MCF-7 | 0.063 - 0.182[6] |
| Compound 7 (with 3-hydroxy-3-en-2-one moiety) | MDA-MB-231 | 0.081 - 0.238[6] |
| Compound 10 (with 3-hydroxy-3-en-2-one moiety) | MCF-7 | 0.063 - 0.182[6] |
| Compound 10 (with 3-hydroxy-3-en-2-one moiety) | MDA-MB-231 | 0.081 - 0.238[6] |
| Compound 12 (with 3-hydroxy-3-en-2-one moiety) | MCF-7 | 0.063 - 0.182[6] |
| Compound 12 (with 3-hydroxy-3-en-2-one moiety) | MDA-MB-231 | 0.081 - 0.238[6] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structural features appear to be critical for the cytotoxic activity of these quassinoid glycosides:
-
The Ester Group at C-15: The type of ester side chain at the C-15 position of the quassinoid core significantly influences cytotoxicity. For instance, bruceantin, with a specific ester group, exhibits the highest potency against KB cells.[5]
-
Glycosylation at C-3: The presence of a sugar moiety at the C-3 position is a common feature of yadanziosides. Studies on other quassinoids suggest that glycosylation at this position can modulate activity, and in some cases, its removal can lead to increased cytotoxicity.[6]
-
The A-ring Moiety: The integrity and functionality of the A-ring, particularly the presence of a 3-hydroxy-3-en-2-one moiety, have been shown to be important for potent inhibitory activities against breast cancer cell lines.[6]
Experimental Protocols
The following provides a generalized methodology for assessing the in vitro cytotoxicity of this compound analogs, based on commonly employed techniques.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human leukemia cell lines (e.g., P-388, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound and its analogs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours. Subsequently, the cells are treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Assay: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved by adding 150 µL of DMSO to each well.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not yet fully elucidated, studies on related quassinoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. One of the most potent analogs, Compound 7, has been shown to induce apoptosis in MCF-7 cells via the intrinsic mitochondrial apoptotic pathway.[6]
Below is a diagram illustrating a generalized workflow for investigating the cytotoxic effects of these compounds and a diagram representing the intrinsic mitochondrial apoptotic pathway.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Intrinsic Mitochondrial Apoptotic Pathway.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Resistance: Yadanzioside C Analogs in Combination Therapy for Drug-Resistant Cancers
A new frontier in overcoming multidrug resistance in cancer may lie with a class of natural compounds known as C21 steroidal saponins (B1172615). While direct evidence for Yadanzioside C is still emerging, compelling data on its close structural analogs, particularly Tenacissoside C, G, and I, demonstrate a significant potential to resensitize drug-resistant cancer cells to conventional chemotherapies. These compounds, isolated from the plant Marsdenia tenacissima, have been shown to act synergistically with standard anticancer drugs, offering a promising strategy for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the efficacy of this compound's analogs in combination with standard chemotherapeutic agents against drug-resistant cancer cell lines. The data highlights their ability to enhance the cytotoxic effects of drugs like paclitaxel (B517696), doxorubicin (B1662922), and 5-fluorouracil, and delves into the molecular mechanisms underpinning this synergy.
Quantitative Analysis of Synergistic Effects
Experimental data reveals that the combination of Tenacissoside C and related compounds with traditional chemotherapy significantly lowers the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent, indicating a potent synergistic effect.
| Cell Line | Chemotherapy Drug | Combination Agent | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy in Combination) | Fold Change in IC50 | Reference |
| K562 (Chronic Myeloid Leukemia) | Paclitaxel | Total Aglycones from M. tenacissima (ETA) | Not explicitly stated | Significantly decreased | - | [1] |
| HeLa (Cervical Cancer) | Paclitaxel | Total Aglycones from M. tenacissima (ETA) | Not explicitly stated | Significantly decreased | - | [1] |
| HepG2 (Liver Cancer) | Paclitaxel | Total Aglycones from M. tenacissima (ETA) | Not explicitly stated | Significantly decreased | - | [1] |
| KB-3-1 (Cervical Cancer) | Paclitaxel | Total Aglycones from M. tenacissima (ETA) | Not explicitly stated | Significantly decreased | - | [1] |
| SW620/AD300 (Doxorubicin-resistant Colorectal Cancer) | Doxorubicin | Tenacissoside I | High | Significantly decreased | Reversal of resistance | [2] |
| KBV200 (Vincristine-resistant Epidermoid Carcinoma) | Paclitaxel | Tenacissoside I | High | Significantly decreased | Reversal of resistance | [2] |
| A2780/T (Paclitaxel-resistant Ovarian Cancer) | Paclitaxel | Tenacissoside G | High | Significantly decreased | Reversal of resistance | [3] |
| Colorectal Cancer Cell Lines | 5-Fluorouracil | Tenacissoside G | Varies | Potentiated anticancer effects | Synergy confirmed | Not explicitly stated in search results |
Mechanisms of Action: Overcoming Drug Resistance
The synergistic effects of these C21 steroidal saponins stem from their ability to counteract key mechanisms of multidrug resistance (MDR) in cancer cells.
Inhibition of Drug Efflux Pumps: A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell. Studies on polyoxypregnanes from Marsdenia tenacissima, the class of compounds to which this compound belongs, have demonstrated their ability to inhibit the function of these efflux pumps. This leads to increased intracellular accumulation of the chemotherapeutic agent, thereby enhancing its cytotoxic effect.
Modulation of Signaling Pathways: Tenacissoside G has been shown to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[3] This pathway is implicated in the regulation of P-glycoprotein expression and activity. By disrupting this signaling cascade, Tenacissoside G effectively reduces the cell's ability to expel the anticancer drug.
Tenacissoside I has been found to reverse multidrug resistance to doxorubicin and paclitaxel by impeding EGFR methylation mediated by PRMT1 inhibition.[2] This highlights another sophisticated mechanism by which these compounds can interfere with resistance-associated cellular processes.
Induction of Apoptosis: Even as standalone agents, compounds like Tenacissoside C have been shown to induce apoptosis (programmed cell death) in cancer cells. A study on the K562 chronic myeloid leukemia cell line demonstrated that Tenacissoside C triggers apoptosis through the mitochondrial pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bak, leading to the activation of caspases-9 and -3.[4] When used in combination, this intrinsic pro-apoptotic activity likely complements the cytotoxic effects of the chemotherapeutic drug.
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound analogs in overcoming drug resistance.
Caption: Tenacissoside C-induced mitochondrial apoptosis pathway in K562 cells.
Caption: General experimental workflow for evaluating synergistic effects.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds and their combinations and to calculate the IC50 values.
-
Procedure:
-
Seed drug-resistant cancer cells (e.g., K562/A02, A2780/T) in 96-well plates at a density of 5 x 10^4 cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of the chemotherapeutic agent alone, the this compound analog alone, or a combination of both. Include a vehicle control.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5][6]
-
2. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells induced by the treatments.
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[4][7]
-
3. Western Blot Analysis
-
Objective: To analyze the expression levels of proteins involved in apoptosis and drug resistance pathways.
-
Procedure:
-
Treat cells as described above and lyse them in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Src, p-Src, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using image analysis software.[4][8]
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of the combination therapy.
-
Procedure:
-
Subcutaneously inject drug-resistant cancer cells into the flank of nude mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, chemotherapy alone, this compound analog alone, combination therapy).
-
Administer the treatments according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]
-
Conclusion
The available evidence strongly suggests that this compound and its analogs are promising candidates for combination therapy in drug-resistant cancers. Their ability to circumvent multiple resistance mechanisms, including the inhibition of drug efflux pumps and modulation of key signaling pathways, coupled with their intrinsic pro-apoptotic activity, makes them valuable tools in the fight against cancer. Further research focusing on this compound itself and its synergistic interactions with a broader range of chemotherapeutics is warranted to fully elucidate its clinical potential. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
- 1. Total Aglycones from Marsdenia tenacissima Increases Antitumor Efficacy of Paclitaxel in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug resistance reversal effect of tenacissoside I through impeding EGFR methylation mediated by PRMT1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Selectivity of Cardiac Glycosides for Cancer Cells: A Comparative Guide on Yadanzioside C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of cardiac glycosides, with a focus on Yadanzioside C and its structurally similar analog, Lanatoside C, for cancer cells over normal cells. Due to the limited availability of specific experimental data for this compound, this guide will utilize the extensive research conducted on Lanatoside C as a representative cardiac glycoside to illustrate the principles of selectivity and the underlying molecular mechanisms. This information is intended to inform preclinical research and drug development efforts in oncology.
Executive Summary
Cardiac glycosides, a class of naturally derived compounds, have demonstrated significant potential as anticancer agents. Their therapeutic efficacy is largely attributed to their ability to selectively induce cell death in cancer cells while exhibiting lower toxicity towards normal, healthy cells. This selectivity is a critical attribute for any potential chemotherapeutic agent. This guide presents a compilation of experimental data on Lanatoside C, a close structural analog of this compound, to highlight this selective cytotoxicity. The data is presented in a structured format to facilitate comparison, accompanied by detailed experimental protocols and visual representations of the key signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity of Lanatoside C
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Lanatoside C required to inhibit the growth of 50% of a cell population. The Selectivity Index (SI) is a crucial parameter for assessing the tumor-specific cytotoxicity of a compound and is calculated by dividing the IC50 value of a normal cell line by that of a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
| Cell Line | Cell Type | IC50 Value (µM) | Selectivity Index (SI) vs. L132 | Selectivity Index (SI) vs. WRL68 | Reference |
| Cancer | |||||
| MCF-7 | Breast Cancer | 0.4 ± 0.1 | >1250 | >1250 | [1] |
| A549 | Lung Cancer | 0.056 ± 0.005 | >8928 | >8928 | [1] |
| HepG2 | Liver Cancer | 0.238 ± 0.16 | >2100 | >2100 | [1] |
| HCT116 | Colorectal Cancer | Not explicitly stated | - | - | [2] |
| HT-29 | Colorectal Cancer | Not explicitly stated | - | - | [2] |
| PC-3 | Prostate Cancer | 0.079 (at 48h) | >6329 | >6329 | [3] |
| DU145 | Prostate Cancer | 0.096 (at 48h) | >5208 | >5208 | [3] |
| LNCaP | Prostate Cancer | 0.344 (at 48h) | >1453 | >1453 | [3] |
| HuCCT-1 | Intrahepatic Cholangiocarcinoma | 0.172 | >2907 | >2907 | [4][5] |
| TFK-1 | Extrahepatic Cholangiocarcinoma | 0.103 | >4854 | >4854 | [4][5] |
| Normal | |||||
| L132 | Normal Lung | >500 | - | - | [1] |
| WRL68 | Normal Liver | >500 | - | - | [1] |
| HIBEpiC | Normal Intrahepatic Bile Duct | Significantly higher than cancer cells | - | - | [5] |
Note: The IC50 values for Lanatoside C in normal cell lines L132 and WRL68 were found to be greater than 500 µM, indicating very low toxicity at concentrations effective against cancer cells. The exact IC50 values were not determined in the cited study as no significant toxicity was observed.[1] Therefore, the SI values are presented as ">" a calculated minimum value.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Lanatoside C) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Lanatoside C exerts its selective anticancer effects by modulating multiple signaling pathways that are often dysregulated in cancer cells, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Yadanzioside C
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of Yadanzioside C, a quassinoid and terpenoid extracted from Brucea javanica.[1] While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on best practices for handling similar glycoside compounds and general laboratory chemical waste.
It is imperative to always consult the official Safety Data Sheet (SDS) for any chemical before handling and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the potential hazards of the compound and have the appropriate personal protective equipment (PPE) readily available. Glycosides, as a class, can have varying levels of toxicity, and it is prudent to handle them with care.
Personal Protective Equipment (PPE) Requirements:
A crucial first line of defense against chemical exposure is the correct use of PPE. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.[2][3]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and aerosols that could cause serious eye damage.[2] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for small quantities with good ventilation | Use a certified respirator if handling large quantities or if there is a risk of aerosolization.[3] |
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is essential to prevent environmental contamination and accidental exposure.[3] Follow these steps for the safe disposal of this compound and any contaminated materials.
-
Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.[2]
-
Collect all waste containing this compound, including unused compound, contaminated solutions, and grossly contaminated disposables (e.g., pipette tips, weighing boats), in a designated and compatible hazardous waste container.[2][3]
-
For spills, use an inert absorbent material to collect the substance, and then place the contaminated material into the waste container.[2]
-
-
Container Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound" and any other chemical constituents.
-
Keep the container securely sealed when not in use.[2]
-
Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, segregated from incompatible materials.[2]
-
-
Disposal Arrangement:
-
Dispose of the hazardous waste container through your institution's approved waste disposal program or a licensed chemical waste disposal company.
-
Follow all institutional guidelines and regulatory requirements for waste pickup and disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Key Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the general procedures for handling and disposing of laboratory chemicals are well-established. The core principle is to treat the substance as hazardous waste unless explicitly stated otherwise in a verified Safety Data Sheet. The protocol for handling spills, as mentioned in the disposal steps, is a standard laboratory practice for chemical containment.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, surround the area with an absorbent material to prevent it from spreading.
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
Collection: Carefully scoop the absorbent material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Personal protective equipment for handling Yadanzioside C
Essential Safety and Handling Guide for Yadanzioside C
This compound is a quassinoid terpenoid isolated from Brucea javanica.[1][2] It has demonstrated biological activity, including antileukemic potential.[1] Due to its cytotoxic properties, this compound should be handled with appropriate personal protective equipment and containment measures to minimize exposure.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 95258-16-5 | [2] |
| Molecular Formula | C34H46O17 | [2] |
| Appearance | Solid (likely) | General chemical information |
| Storage | Store at -20°C.[2] For solutions, aliquoting and storing at -20°C for up to two weeks is recommended.[1] | [1][2] |
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, a comprehensive approach to personal protection is essential to prevent inhalation, ingestion, and skin contact.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides additional protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or use of a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles, especially when handling the solid compound. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing
-
Work Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Weighing: Use a balance inside the containment area. Use anti-static measures if necessary.
-
Aliquotting: Prepare stock solutions and aliquots within the fume hood. This minimizes the need to handle the solid compound frequently.
Dissolving the Compound
-
Solvents: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[1]
-
Procedure:
-
Ensure all necessary equipment (vials, pipettes, solvents) is inside the fume hood.
-
Carefully add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and mix by gentle vortexing or inversion until the solid is fully dissolved.
-
If necessary, use sonication to aid dissolution.
-
Experimental Use
-
Containment: Keep all experimental procedures involving this compound within the fume hood.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and hazard warnings.
-
Transport: When moving solutions of this compound, use a secondary container to prevent spills.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, disposable lab coats, weighing paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Contaminated pipette tips, needles, and other sharps should be placed in a designated sharps container for hazardous chemical waste. |
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent pads. Decontaminate the area with an appropriate cleaning solution. For large spills, contact your institution's EHS department immediately. |
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
